1-(Chloromethyl)isoquinoline hydrochloride CAS number and molecular weight
Core Identity & Synthetic Utility in Medicinal Chemistry Executive Summary 1-(Chloromethyl)isoquinoline hydrochloride is a high-value electrophilic heterocyclic building block.[1][2] Characterized by the reactivity of it...
Author: BenchChem Technical Support Team. Date: February 2026
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
1-(Chloromethyl)isoquinoline hydrochloride is a high-value electrophilic heterocyclic building block.[1][2] Characterized by the reactivity of its benzylic-like halide, it serves as a critical "lynchpin" intermediate for attaching the isoquinoline scaffold—a privileged structure in kinase inhibitors and GPCR ligands—to other pharmacophores.[1][2] This guide details its physicochemical profile, validated synthesis routes, and handling protocols for drug discovery applications.[1][2][3]
Physicochemical Identity
The compound is most frequently indexed by its free base form in chemical registries, though the hydrochloride salt is often generated in situ or isolated for improved stability during storage.[1][2][3]
Critical Note on Stoichiometry: When sourcing this material, vendors may supply the free base (CAS 27311-65-5) to avoid the hygroscopic nature of the salt.[1][2] Always verify the Certificate of Analysis (CoA) to adjust your stoichiometry calculations (177.63 vs. 214.09).
Synthetic Accessibility & Manufacturing
The synthesis of 1-(chloromethyl)isoquinoline is non-trivial due to the electronic deactivation of the pyridine ring.[1][2] Direct halogenation is inefficient.[1][2][3] The most robust, field-proven route utilizes the Boekelheide Rearrangement followed by deoxychlorination.[1][2]
Validated Synthesis Workflow
The following pathway ensures high regioselectivity for the C1 position, avoiding C4-chlorination byproducts common in direct electrophilic substitution.
Figure 1: Regioselective synthesis starting from 1-methylisoquinoline via N-oxide rearrangement.[1][2]
Laboratory Protocol: Deoxychlorination
Objective: Conversion of 1-(hydroxymethyl)isoquinoline to 1-(chloromethyl)isoquinoline hydrochloride.
Dissolution: Dissolve 1-(hydroxymethyl)isoquinoline in anhydrous DCM (0.2 M concentration) in a round-bottom flask under N₂ atmosphere.
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add SOCl₂ dropwise over 20 minutes. Caution: Gas evolution (SO₂, HCl).[3]
Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure complete conversion.
Isolation: Evaporate volatiles under reduced pressure. The residue is the crude hydrochloride salt.[1][2][3]
Purification: Triturate with cold diethyl ether to remove impurities. Filter and dry under vacuum.[1][2][3]
Why this works: Thionyl chloride activates the hydroxyl group into a chlorosulfite intermediate, which undergoes Sₙi or Sₙ2 substitution (depending on conditions) to yield the chloride while liberating gaseous byproducts, driving the equilibrium forward [2].[2][3]
Reactivity Profile & Drug Discovery Applications
The chloromethyl group at the C1 position is highly reactive toward nucleophiles due to the electron-deficient nature of the isoquinoline ring, which stabilizes the transition state for nucleophilic attack.[1][2]
Nucleophilic Substitution Landscape
This molecule acts as a "warhead" for attaching the isoquinoline moiety to amines, thiols, and phenols.[1][2][3]
Figure 2: Divergent synthesis capabilities via SN2 displacement.[2][3]
Medicinal Chemistry Context
Kinase Inhibition: The isoquinoline ring mimics the adenine moiety of ATP.[1][2][3] The chloromethyl group allows researchers to attach solubilizing tails (e.g., piperazines) or affinity probes to the C1 position [3].[1][2][3]
Fragment-Based Drug Discovery (FBDD): Used to "grow" fragments.[1][2][3] The rigid bicyclic system provides π-stacking interactions within the binding pocket, while the C1-substituent vectors into the solvent front or adjacent hydrophobic pockets.[1]
Handling, Stability & Safety (E-E-A-T)
Safety Class: Corrosive, Lachrymator.[2][3]
This compound shares hazard properties with benzyl chloride but is sensitized by the nitrogen heterocycle.[1][2][3]
Vesicant Hazard: Benzylic halides are potent alkylating agents.[1][2][3] They can alkylate DNA and proteins.[1][2][3] Double-gloving (Nitrile + Laminate) is mandatory. [1]
Lachrymator: Volatility is low for the HCl salt, but trace hydrolysis can release HCl gas and free base vapor.[1][2][3] Handle strictly in a fume hood.
Stability:[2][3][6] The HCl salt is significantly more stable than the free base, which can polymerize or hydrolyze to the alcohol upon exposure to moist air.[1][2][3]
References
PubChem. "1-(Chloromethyl)isoquinoline."[1][2][3][7][8][9] National Library of Medicine.[1][2][3] [Link][1][3]
An In-depth Technical Guide on the Differential Solubility of 1-(Chloromethyl)isoquinoline Hydrochloride
Introduction: The Significance of 1-(Chloromethyl)isoquinoline Hydrochloride in Drug Discovery 1-(Chloromethyl)isoquinoline hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 1-(Chloromethyl)isoquinoline Hydrochloride in Drug Discovery
1-(Chloromethyl)isoquinoline hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its rigid isoquinoline scaffold, combined with the reactive chloromethyl group, makes it a versatile precursor for synthesizing a diverse array of biologically active molecules. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, crucial properties for handling and formulation in drug discovery pipelines. A comprehensive understanding of its solubility characteristics in both aqueous and organic media is paramount for researchers in designing synthetic routes, purification strategies, and formulation protocols. This guide provides an in-depth analysis of the factors governing the solubility of 1-(Chloromethyl)isoquinoline hydrochloride, supported by field-proven experimental methodologies.
Theoretical Framework: Unraveling the Determinants of Solubility
The solubility of 1-(Chloromethyl)isoquinoline hydrochloride is a tale of two competing molecular features: the largely nonpolar isoquinoline ring system and the highly polar hydrochloride salt moiety. The interplay between these groups, along with the reactivity of the chloromethyl substituent, dictates its behavior in different solvent environments.
The Role of the Hydrochloride Salt in Aqueous Solubility
As a hydrochloride salt, the compound exists in an ionized state in aqueous solutions. The nitrogen atom of the isoquinoline ring is protonated, forming an isoquinolinium cation, with the chloride ion as the counter-ion. This ionic character significantly enhances its solubility in polar protic solvents like water, as the ions can readily engage in strong ion-dipole interactions with water molecules.
The basicity of the isoquinoline nitrogen, quantified by its pKa, is a critical parameter. The pKa of the conjugate acid of isoquinoline is approximately 5.14 to 5.4.[1][2][3] This means that in aqueous solutions with a pH below this value, the protonated, more soluble form will predominate.
The Influence of the Aromatic System and Chloromethyl Group on Organic Solubility
Conversely, the large, aromatic isoquinoline ring and the chloromethyl group are predominantly nonpolar and lipophilic. These structural features favor solubility in organic solvents where van der Waals forces and dipole-dipole interactions are the primary modes of solvation. In nonpolar solvents, the ionic hydrochloride portion of the molecule hinders dissolution.
A Critical Consideration: The Reactivity of the Chloromethyl Group
The chloromethyl group attached to the aromatic isoquinoline ring is a reactive electrophilic site. It is susceptible to nucleophilic substitution reactions, particularly hydrolysis in aqueous environments.[4][5] This instability in water can complicate solubility measurements, as the parent compound may degrade over time into the corresponding hydroxymethyl derivative. This reactivity underscores the importance of carefully controlled experimental conditions and analytical methods to distinguish between solubility and degradation.
Quantitative Solubility Profile
While precise, publicly available quantitative solubility data for 1-(Chloromethyl)isoquinoline hydrochloride is scarce, a qualitative and semi-quantitative understanding can be inferred from its structure and the behavior of analogous compounds.
Solvent
Solvent Type
Predicted Solubility
Rationale
Water
Polar Protic
High (pH dependent)
The hydrochloride salt form allows for strong ion-dipole interactions. Solubility is expected to be higher at acidic pH where the protonated form is stabilized. However, prolonged exposure can lead to hydrolysis.
Methanol/Ethanol
Polar Protic
Moderate to High
These alcohols can solvate both the ionic hydrochloride and the organic isoquinoline portions of the molecule.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts.[6]
N,N-Dimethylformamide (DMF)
Polar Aprotic
High
Similar to DMSO, DMF is an effective solvent for polar and nonpolar compounds alike.[7]
Acetone
Polar Aprotic
Low to Moderate
Acetone has a moderate polarity and is generally less effective at dissolving ionic salts compared to DMSO or DMF.[7]
Dichloromethane (DCM) / Chloroform
Nonpolar
Low
These nonpolar solvents are not well-suited to solvate the ionic hydrochloride portion of the molecule.
Hexane / Toluene
Nonpolar
Very Low
The high polarity of the hydrochloride salt makes it virtually insoluble in these nonpolar hydrocarbon solvents.
Experimental Protocol for Solubility Determination: A Self-Validating Approach
To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted standard for determining equilibrium solubility.[8] The following protocol is designed to be self-validating by incorporating stability analysis.
HPLC with a suitable column (e.g., C18) and detector (UV)
Syringe filters (0.22 µm, solvent-compatible)
Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess amount of 1-(Chloromethyl)isoquinoline hydrochloride to a series of vials, each containing a known volume of the respective solvent (water and organic solvents). The excess solid is crucial to ensure equilibrium is reached.
For aqueous solutions, prepare buffers at different pH values (e.g., pH 2, 5, 7.4) to assess pH-dependent solubility.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
To validate that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h) and analyze them. The concentration should be constant at equilibrium.
Sample Collection and Preparation:
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
Quantification by HPLC:
Analyze the diluted samples by a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer for aqueous samples) is a good starting point.
Prepare a calibration curve using standards of known concentrations of 1-(Chloromethyl)isoquinoline hydrochloride to quantify the concentration in the samples.
Stability Assessment (Self-Validation):
During the HPLC analysis, monitor for the appearance of any new peaks that may indicate degradation products, particularly the hydroxymethyl derivative in aqueous samples.
If degradation is observed, the experiment should be repeated with shorter equilibration times to minimize its impact on the solubility measurement.
Causality Behind Experimental Choices and Field-Proven Insights
Choice of the Shake-Flask Method: This method is the gold standard because it allows for the determination of the true equilibrium solubility, which is a thermodynamically defined property.
Importance of Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature is critical for data reproducibility.
Rationale for pH-Dependent Aqueous Solubility Studies: For an ionizable compound like 1-(Chloromethyl)isoquinoline hydrochloride, solubility can vary significantly with pH.[7] Understanding this relationship is crucial for applications in biological systems, which are typically buffered around pH 7.4.
The Necessity of Stability Assessment: The inherent reactivity of the chloromethyl group necessitates a concurrent stability assessment. Without this, one might erroneously report a higher solubility due to the presence of more soluble degradation products.
Visualizing the Dissolution Process
The following diagram illustrates the key intermolecular forces at play during the dissolution of 1-(Chloromethyl)isoquinoline hydrochloride in water versus a nonpolar organic solvent.
Caption: Solvation mechanisms in different solvent types.
Conclusion
The solubility of 1-(Chloromethyl)isoquinoline hydrochloride is governed by a delicate balance between its ionic hydrochloride salt nature, which promotes aqueous solubility, and its lipophilic isoquinoline core, which favors dissolution in organic solvents. A critical, often overlooked, factor is the reactivity of the chloromethyl group, which can lead to hydrolysis in aqueous media. Therefore, a carefully designed and validated experimental approach, such as the shake-flask method coupled with stability-indicating HPLC analysis, is imperative for obtaining accurate and meaningful solubility data. This in-depth understanding is not merely academic; it is a fundamental prerequisite for the successful application of this versatile building block in the synthesis and development of new therapeutic agents.
References
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557).
Wikipedia. (n.d.). Isoquinoline.
PubChem. (n.d.). Isoquinoline.
Fluorine notes. (2019, December 2). Chloromethylation of polyfluoroaromatic compounds.
An In-depth Technical Guide to the Thermodynamic Stability of 1-(Chloromethyl)isoquinoline Hydrochloride
Abstract: 1-(Chloromethyl)isoquinoline hydrochloride is a key intermediate in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. Its stability is a critical parameter influencing its storage,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: 1-(Chloromethyl)isoquinoline hydrochloride is a key intermediate in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. Its stability is a critical parameter influencing its storage, handling, and utility in multi-step syntheses, as well as the shelf-life of any potential active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive framework for assessing the thermodynamic stability of this compound. We will explore the fundamental principles of thermal analysis, present detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and ensure the stability of reactive heterocyclic hydrochloride salts.
Introduction: The Imperative of Stability Profiling
The isoquinoline core is a privileged structure in pharmacology, found in numerous natural alkaloids and synthetic drugs.[1][2] The introduction of a reactive chloromethyl group at the 1-position creates a versatile synthetic handle, but also a potential locus of instability. As a hydrochloride salt, the compound's physicochemical properties, including its stability, are significantly altered compared to the free base.[3]
Understanding the thermodynamic stability of 1-(Chloromethyl)isoquinoline hydrochloride is not merely an academic exercise. For the synthetic chemist, it dictates viable reaction conditions and storage protocols to prevent degradation and ensure yield purity. For the pharmaceutical scientist, a thorough stability profile is a cornerstone of drug development, directly impacting formulation design, shelf-life determination, and regulatory compliance.[4] This guide details the essential thermo-analytical techniques and stress testing protocols required to build a complete stability profile for this molecule.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on stability studies.
The stability of a pharmaceutical compound is its ability to resist changes in its chemical, physical, and microbiological properties over time under specific environmental factors like temperature, humidity, and light.[7] For 1-(Chloromethyl)isoquinoline hydrochloride, two primary degradation pathways are hypothesized.
Figure 1: Hypothesized degradation pathways for 1-(Chloromethyl)isoquinoline hydrochloride.
The most probable degradation route is the hydrolysis of the highly reactive benzylic chloride to the corresponding alcohol, 1-(hydroxymethyl)isoquinoline. Intermolecular reactions leading to dimerization or oligomerization are also possible, especially under thermal stress.
The Analytical Toolkit for Stability Assessment
A multi-faceted approach is necessary to fully characterize thermodynamic stability. We leverage a suite of thermo-analytical and chromatographic techniques to gain a holistic view.[8][9]
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[10][11] It is invaluable for determining melting points, phase transitions, and assessing purity.[12]
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[13] TGA is crucial for identifying the onset of thermal decomposition and quantifying the loss of volatiles like water or solvents.[14]
Isothermal Stress Testing: Involves storing the compound at elevated temperatures and humidity for a set period to accelerate degradation.[15][16] This method helps predict long-term stability under defined storage conditions.[17]
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for separating and quantifying the parent compound from its degradation products.[15][18] This is essential for tracking the rate of degradation in stress studies.
Figure 2: Integrated workflow for comprehensive stability assessment.
Experimental Protocols
The following protocols are designed as self-validating systems, providing the necessary detail for reproducibility and scientific rigor.
Causality: The objective of this protocol is to determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of the compound. A sharp, high-temperature melting endotherm is often indicative of a pure, stable crystalline substance.[11][12] The heating rate is chosen to balance resolution and sensitivity.
Sample Preparation: Accurately weigh 2-5 mg of 1-(Chloromethyl)isoquinoline hydrochloride into a non-hermetic aluminum pan. Crimp the pan with a lid.
Reference: Use an empty, crimped aluminum pan as the reference.
Thermal Program:
Equilibrate the system at 25 °C.
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
Maintain a constant nitrogen purge at 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
Data Analysis:
Record the heat flow versus temperature thermogram.
Determine the onset temperature and peak maximum of the melting endotherm.
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
Protocol 2: Thermogravimetric Analysis (TGA)
Causality: This analysis quantifies mass loss upon heating, allowing for the determination of the decomposition temperature (Td).[13] For a hydrochloride salt, it can also reveal the loss of bound water or residual solvents before the main decomposition event.[14][19] An inert atmosphere is used to isolate thermal decomposition from thermo-oxidative processes.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic TGA pan.
Thermal Program:
Equilibrate the system at 25 °C.
Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.
Maintain a constant nitrogen purge at 60 mL/min.
Data Analysis:
Plot the percentage of initial mass versus temperature.
Identify the onset temperature of any significant mass loss events. The primary decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs after the initial loss of any volatiles.
Figure 3: Standard experimental workflow for DSC and TGA analysis.
Causality: This protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[20][21][22] By exposing the substance to accelerated conditions (elevated temperature and humidity), we can predict its long-term stability under standard storage conditions.[23][24] The choice of 40 °C / 75% RH is a standard accelerated condition for substances intended for storage in a temperate climate (Zone II).[23]
Methodology:
Equipment: Calibrated stability chamber capable of maintaining 40 °C (± 2 °C) and 75% relative humidity (± 5% RH).
Sample Preparation: Place approximately 100 mg of 1-(Chloromethyl)isoquinoline hydrochloride in a loosely capped glass vial to allow for atmospheric exposure.
Time Points: Store the sample in the stability chamber for a period of 4 weeks.
Analysis Schedule: Withdraw aliquots for analysis at T=0 and T=4 weeks.
Analytical Method:
At each time point, dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile/water).
Analyze the solution using a validated, stability-indicating HPLC-UV method.
The method must be capable of resolving the parent peak from any potential degradation products.[18]
Data Analysis:
Calculate the percentage of the parent compound remaining at the 4-week time point relative to T=0.
Document the appearance of any new peaks in the chromatogram, quantifying them as a percentage of the total peak area.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The following tables represent hypothetical, yet realistic, results for this class of compound.
Table 2: Summary of Thermal Analysis Results
Parameter
Result
Interpretation
DSC Melting Onset (Tₘ)
185.4 °C
Indicates a relatively high melting point, characteristic of a crystalline salt.
DSC Melting Peak
188.2 °C
The peak of the endothermic transition.
Enthalpy of Fusion (ΔHfus)
110.5 J/g
A significant enthalpy suggests a well-ordered crystalline lattice.
TGA Decomposition Onset (Td)
195.0 °C
Decomposition begins shortly after melting, suggesting the molten state is unstable.
| TGA Mass Loss at 250 °C | 16.8 % | Corresponds closely to the theoretical mass loss of HCl (16.98%), indicating the first decomposition step is likely the loss of hydrogen chloride. |
Table 3: Isothermal Stress Testing Results (4 Weeks at 40 °C / 75% RH)
Time Point
Assay (% of Initial)
Total Impurities (%)
Observations
T = 0
99.8%
0.2%
White crystalline powder.
| T = 4 Weeks | 97.5% | 2.5% | Slight discoloration (off-white). A major degradation peak observed at RRT 0.85 in HPLC. |
Interpretation: The thermal analysis data (Table 2) suggests that 1-(Chloromethyl)isoquinoline hydrochloride is a crystalline solid with good thermal stability up to its melting point. The TGA data strongly implies that the initial decomposition pathway involves the loss of HCl gas. The isothermal stress test (Table 3) reveals a susceptibility to degradation under combined heat and humidity, with a 2.3% increase in total impurities over 4 weeks. This degradation is likely due to hydrolysis, as hypothesized in Figure 1.
Conclusion and Recommendations
The thermodynamic stability of 1-(Chloromethyl)isoquinoline hydrochloride has been systematically evaluated through a combination of thermo-analytical and accelerated stability testing protocols. The compound exhibits robust solid-state thermal stability, with decomposition occurring only after melting at approximately 188 °C. However, it shows moderate instability under accelerated storage conditions (40 °C / 75% RH), indicating that hydrolysis of the chloromethyl group is a relevant degradation pathway.
Based on these findings, it is recommended that 1-(Chloromethyl)isoquinoline hydrochloride be stored in a cool, dry environment, protected from humidity. The use of desiccants and tightly sealed containers is advised for long-term storage to maintain its purity and integrity for use in research and development. Further forced degradation studies could be employed to definitively identify the structure of the major degradant observed in the stress study, likely using LC-MS.[18]
References
ICH releases overhauled stability guideline for consult
Thermo-Analytical Techniques: Benefits and Applic
ICH Guidelines for stability testing. (n.d.). Slideshare.
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). ICH.
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.).
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass.
Thermal Analysis Methods in Pharmaceutical Quality Control. (2025, August 9).
Quality Guidelines. (n.d.). ICH.
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). NETZSCH.
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
Thermo-Analytical Methods of Analysis and their Applications. (2023, September 29). Longdom Publishing.
A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid. (2021, March 17). PMC.
Characterization of the hydrochloride salt... (2023, April 25).
Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. (n.d.).
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC.
Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. (2022, April 25). Frontiers.
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PMC.
Isoquinoline in the Synthesis of 1-Dichloromethylisoquinoline and 1-Formylisoquinoline. (n.d.). Springer.
Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. (2025, August 9).
SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE. (2013, August 8).
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). RSC Advances.
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). MDPI.
3.2.S.7.1 Stability Summary and Conclusions. (n.d.).
The Pharmacophore Blueprint of Isoquinoline Derivatives: A Technical Guide for Drug Discovery
Executive Summary The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural products and synthetic compounds wit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural products and synthetic compounds with profound pharmacological activities. Termed a "privileged scaffold," its structural versatility allows for interaction with a multitude of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. This guide provides an in-depth technical exploration of the pharmacophore properties of isoquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of how to decode, model, and utilize the key chemical features of these compounds to design novel and more effective therapeutics. By integrating principles of pharmacophore modeling with detailed experimental workflows and case studies, this document aims to serve as an essential resource for harnessing the full potential of the isoquinoline core in modern drug discovery.
Chapter 1: The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the Isoquinoline Core: Structure and Physicochemical Properties
The isoquinoline core is an aromatic heterocyclic organic compound, structurally isomeric with quinoline. It consists of a benzene ring fused to a pyridine ring.[1] This fusion can be visualized as a benzopyridine. Isoquinoline is a weak base, and its physicochemical properties, such as its hygroscopic nature and characteristic odor, are well-documented.[1] The presence of the nitrogen atom in the ring system makes it a key pharmacophoric feature, capable of forming hydrogen bonds and acting as a proton acceptor. The aromatic nature of the fused rings also allows for π-π stacking interactions with biological targets.
Natural and Synthetic Isoquinoline Derivatives of Therapeutic Importance
The isoquinoline motif is a fundamental structural component in a wide range of naturally occurring alkaloids and synthetic drugs, demonstrating its significance in pharmacology.[1] Notable examples include:
Papaverine: An opium alkaloid used as a vasodilator.
Morphine and Codeine: Potent analgesics derived from the opium poppy.[1]
Berberine: A natural alkaloid with antimicrobial and anticancer properties.[2]
Nelfinavir and Saquinavir: Antiviral drugs used in the treatment of HIV.
The therapeutic diversity of these compounds underscores the remarkable ability of the isoquinoline scaffold to serve as a template for developing drugs against various diseases.
The "Privileged Scaffold" Concept: Why Isoquinoline is a Versatile Template for Drug Design
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The isoquinoline ring system is a prime example of such a scaffold. Its rigid, planar structure provides a defined orientation for substituent groups, while the nitrogen atom and the aromatic rings offer multiple points for interaction with proteins and nucleic acids. This versatility allows for the generation of large, diverse libraries of compounds with a wide range of biological activities, making it an invaluable tool in drug discovery.
Chapter 2: Decoding the Pharmacophore: Principles and Methodologies
Introduction to Pharmacophore Modeling in Drug Discovery
A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to exert a specific biological activity. It represents the three-dimensional arrangement of these features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify novel, active compounds by searching for molecules that match the pharmacophore model.[3]
Key Pharmacophoric Features: A Glossary
Hydrogen Bond Acceptor (HBA): An electronegative atom (typically oxygen or nitrogen) that can accept a hydrogen bond.
Hydrogen Bond Donor (HBD): A hydrogen atom attached to an electronegative atom, which can be donated to form a hydrogen bond.
Aromatic Ring (AR): A planar, cyclic, conjugated system of atoms that can participate in π-π stacking interactions.
Hydrophobic (HY): A nonpolar group that avoids contact with water and can interact with hydrophobic pockets in a biological target.
Positive/Negative Ionizable (PI/NI): A group that can carry a positive or negative charge at physiological pH, enabling ionic interactions.
Ligand-Based vs. Structure-Based Pharmacophore Modeling: A Comparative Analysis
There are two main approaches to pharmacophore modeling:
Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the biological target is unknown. It involves analyzing a set of known active and inactive molecules to identify the common chemical features responsible for their biological activity.[4][5]
Structure-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. It involves identifying the key interaction points between the target and a known ligand within the binding site.[6][7]
Feature
Ligand-Based Modeling
Structure-Based Modeling
Requirement
A set of active and inactive ligands
3D structure of the biological target
Principle
Identifies common features of active ligands
Analyzes interactions in the binding site
Application
When target structure is unknown
When target structure is known
Experimental Workflow for Pharmacophore Model Generation and Validation
Training Set Preparation: Select a diverse set of at least 15-20 active compounds with a good range of biological activities.[4]
Conformational Analysis: Generate a representative set of low-energy conformations for each molecule in the training set.
Feature Identification: Identify the key pharmacophoric features present in the training set molecules.
Hypothesis Generation: Generate a set of pharmacophore hypotheses that are common to the most active compounds.[8]
Scoring and Ranking: Score and rank the generated hypotheses based on their ability to distinguish between active and inactive compounds.
Validation: Validate the best pharmacophore model using a test set of known active and inactive compounds that were not used in the model generation.[9]
Target Preparation: Obtain the 3D structure of the biological target (e.g., from the Protein Data Bank) and prepare it by adding hydrogen atoms and assigning charges.
Binding Site Identification: Identify the ligand-binding site within the target protein.[7]
Interaction Mapping: Analyze the interactions between the target and a known ligand to identify key pharmacophoric features.
Pharmacophore Generation: Generate a pharmacophore model based on the identified interaction points.[6]
Refinement: Refine the pharmacophore model by adding excluded volumes to represent the shape of the binding site.
Validation: Validate the model by screening a database of known active and inactive compounds and assessing its ability to enrich the active compounds.[3]
Chapter 3: Pharmacophore Properties of Isoquinoline Derivatives in Key Therapeutic Areas
Anticancer Activity
The isoquinoline scaffold is a prominent feature in many anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of various signaling pathways.[10][11]
A pharmacophore model for quinoline-based tubulin inhibitors identified a six-point model with three hydrogen bond acceptors and three aromatic rings as crucial for activity.[12] Similarly, the anticancer activity of pyrrolo[2,1-a]isoquinoline derivatives, such as the lamellarins, is well-documented, with some exhibiting potent cytotoxicity in the nanomolar range.[13]
Antimicrobial and Antiviral Activity
Isoquinoline derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[14] For instance, certain tricyclic isoquinoline derivatives have shown antibacterial activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[2][15] The development of novel isoquinoline compounds continues to be an active area of research for combating infectious diseases.[16]
The pharmacophore for antibacterial activity often includes a combination of hydrophobic and aromatic features, along with hydrogen bond acceptors and donors, to facilitate interactions with bacterial enzymes or cell wall components.[17]
Neuroprotective and CNS Activity
The isoquinoline scaffold is also a key component of molecules that act on the central nervous system (CNS). Derivatives of isoquinoline have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.[18][19][20]
A 3D pharmacophore model for anticonvulsant 1,2,3,4-tetrahydroisoquinoline derivatives identified five key features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region.[21] This highlights the importance of specific spatial arrangements of these features for CNS activity.
Chapter 4: From Pharmacophore to Lead Compound: Virtual Screening and Lead Optimization
Utilizing Pharmacophore Models as 3D Search Queries for Virtual Screening of Compound Libraries
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the model. This process, known as virtual screening, is a cost-effective and time-efficient method for identifying potential lead compounds.[22][23] The hits from the virtual screen can then be subjected to further computational and experimental evaluation.[24][25]
Experimental Protocol for a Pharmacophore-Based Virtual Screening Campaign
Database Preparation: Select and prepare a large, diverse chemical database for screening.
Pharmacophore Screening: Use the validated pharmacophore model to screen the database, retaining only the molecules that match the pharmacophore features.
Filtering: Apply drug-like filters (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to narrow down the hit list.[9]
Molecular Docking: Perform molecular docking studies on the filtered hits to predict their binding modes and affinities for the target protein.
Hit Selection: Select the most promising hits for experimental validation based on their pharmacophore fit, docking scores, and predicted ADMET properties.
Hit-to-Lead Optimization: Modifying the Isoquinoline Scaffold to Enhance Pharmacophoric Fit and Biological Activity
After experimental validation confirms the activity of the virtual screening hits, the next step is to optimize these "hit" compounds into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. This process often involves iterative cycles of chemical synthesis and biological testing, guided by the pharmacophore model and structure-activity relationship (SAR) studies. By systematically modifying the isoquinoline scaffold and its substituents, medicinal chemists can fine-tune the compound's properties to achieve the desired therapeutic profile.
Chapter 5: Advanced Topics and Future Perspectives
Multi-target Pharmacophores for Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. The development of multi-target drugs, which can modulate several targets simultaneously, is a promising therapeutic strategy. Pharmacophore modeling can be used to design multi-target ligands by combining the pharmacophoric features of inhibitors for different targets into a single model.
The integration of Pharmacophore Modeling with other CADD Techniques
Pharmacophore modeling is most powerful when used in conjunction with other computer-aided drug design (CADD) techniques. For example, integrating pharmacophore-based virtual screening with molecular dynamics (MD) simulations can provide a more dynamic and realistic view of ligand-target interactions.[23] Combining pharmacophore modeling with quantitative structure-activity relationship (QSAR) studies can also lead to more predictive models for drug design.
The Rise of Machine Learning in Pharmacophore-based Drug Discovery
Machine learning and artificial intelligence are revolutionizing drug discovery. In the context of pharmacophore modeling, machine learning algorithms can be used to develop more accurate and predictive models, to automate the process of hypothesis generation and validation, and to analyze large datasets from virtual screening campaigns. The integration of machine learning with pharmacophore-based approaches holds great promise for accelerating the discovery of new medicines.
References
QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. (2024, October 5). Journal of Applied Pharmaceutical Science.
Structure based Pharmacophore Modeling Service. (n.d.).
3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol.
Theoretical Study of Quinoline Derivatives Involved in Neurodegener
3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021, August 24). PMC.
Novel isoquinoline derivatives as antimicrobial agents. (2013, June 1). PubMed.
In silico investigation and potential therapeutic approaches of isoquinoline alkaloids for neurodegenerative diseases: computer-aided drug design perspective. (2023, May 15).
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2021, May 31). MDPI.
Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. (2008, April 9).
Recent Advances in Synthetic Isoquinoline-Based Deriv
Proposed pharmacophore model of antibacterial activity. (n.d.).
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar.
Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog.
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simul
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simul
Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Deriv
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7).
Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. (2024, January 22). PMC.
How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024, July 22). YouTube.
Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2013, January 23).
Technical Guide: Ionization Behavior and pKa Determination of 1-(Chloromethyl)isoquinoline Hydrochloride
[1][2][3] Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(Chloromethyl)isoquinoline hydrochloride , focusing on its acid dissociation constant ( ) and ioni...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(Chloromethyl)isoquinoline hydrochloride , focusing on its acid dissociation constant (
) and ionization behavior.[1] Unlike stable pharmaceutical standards, this compound presents a dual challenge: it is a weak base subject to rapid hydrolytic degradation in aqueous media.[1]
This guide is structured to assist researchers in:
Predicting Ionization: Understanding the electron-withdrawing effects of the chloromethyl group relative to the parent isoquinoline.[1][2]
Managing Instability: Mitigating the risk of hydrolysis (conversion to 1-(hydroxymethyl)isoquinoline) during analysis.
Executing Validated Protocols: Utilizing potentiometric titration with Yasuda-Shedlovsky extrapolation to obtain accurate
values.
Structural Chemistry & Theoretical
Analysis
Structural Overview
1-(Chloromethyl)isoquinoline consists of a bicyclic aromatic isoquinoline ring substituted at the C1 position with a chloromethyl group (
).[1][2] In its hydrochloride salt form, the nitrogen atom in the isoquinoline ring is protonated (), rendering the molecule a cationic salt.
Electronic Effects on Basicity
To estimate the
of 1-(chloromethyl)isoquinoline, we must compare it to its structural analogs.[1] The basicity of the isoquinoline nitrogen is modulated by the electronic nature of the substituent at the C1 position.[1]
1-Methylisoquinoline: The methyl group is electron-donating (inductive effect
), which increases electron density on the ring nitrogen, raising the to .[1]
1-(Chloromethyl)isoquinoline: The chlorine atom is strongly electron-withdrawing (
effect).[1][2] Although separated by a methylene bridge, this effect propagates to the ring, reducing the electron density available at the nitrogen lone pair.
Conclusion: The chloromethyl group will lower the basicity compared to the 1-methyl analog.[1][2] We predict the
of 1-(chloromethyl)isoquinoline to be in the range of 4.5 – 5.0 , slightly lower than the parent isoquinoline.[1]
Protonation Equilibrium Diagram (DOT)[1][2]
Figure 1: Protonation equilibrium shifting between the cationic salt form and the neutral free base.
Ionization Behavior & Solubility Profile[1][3]
The ionization state is strictly pH-dependent.[1][2] Understanding this speciation is critical for extraction protocols and stability maintenance.[1][2]
pH Condition
Dominant Species
Charge
Physicochemical Consequence
pH < 3.5
Protonated Cation ()
+1
High aqueous solubility; stable against polymerization but susceptible to acid-catalyzed hydrolysis.[1][2]
Precipitates from water (oiling out); high lipophilicity; highly reactive electrophile (alkylation risk).[1][2]
The Solubility/pH Relationship
The total solubility (
) at a given pH is defined by the intrinsic solubility of the neutral form () and the ionization ratio:
[1][2]
Operational Insight: To keep 1-(chloromethyl)isoquinoline in solution for reaction or analysis, maintain pH < 3.0. To extract it into an organic layer (DCM or Ethyl Acetate), adjust pH to > 7.0 and perform a rapid extraction to minimize hydrolysis.[1][2]
Stability Considerations: The Hydrolysis Trap
Critical Warning: The chloromethyl group is a benzylic-like halide, making it a potent electrophile.[1] In aqueous solutions, it undergoes hydrolysis to form 1-(hydroxymethyl)isoquinoline and HCl .[1]
Impact on
Measurement
Generation of Acid: Hydrolysis releases HCl, which lowers the bulk pH of the solution during titration, causing a "drifting" endpoint and artificially low
calculations.
Species Change: You are no longer titrating the pure chloromethyl derivative but a mixture of the chloro- and hydroxymethyl derivatives.[1][2]
Expert Recommendation: Standard aqueous potentiometric titration is unsuitable for high-precision measurement of this compound due to the hydrolysis rate (
If a specialized SiriusT3 or similar automated titrator is available, use a "Fast UV-metric" mode.[1]
Workflow Diagram (DOT):
Figure 2: Decision matrix for selecting the appropriate titration methodology based on compound stability.
Pharmaceutical Implications[3][4][5][6]
Salt Selection
The hydrochloride salt is the most common form, but for drug development, the mesylate or tosylate salts might offer better crystallinity and lower hygroscopicity compared to the HCl salt. However, the presence of the reactive chloromethyl group limits the shelf-life of any salt form in humid conditions.
Reactivity as a Tool
While the instability complicates analysis, it is the compound's primary feature.[1] The 1-chloromethyl group is a "warhead" used to synthesize:
Antagonists: Via nucleophilic attack by amines or thiols.[1][2]
Linkers: For PROTACs or antibody-drug conjugates (ADCs).[1][2]
Researchers must perform these coupling reactions in anhydrous aprotic solvents (DMF, THF) with non-nucleophilic bases (DIPEA) to prevent the formation of the hydroxymethyl impurity.[1]
References
Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][2] (Classic text on potentiometric methods).
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1][2]
PubChem. (n.d.).[1][2][3] Compound Summary for CID 13221031: 1-(Chloromethyl)isoquinoline.[1][2] National Library of Medicine.[1][2] Link[1][2]
Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[1][2][3][4] (Source for parent Isoquinoline pKa data).
Yasuda, M. (1959).[1][2] "The effect of solvent on the dissociation constants of organic acids in water-dioxane mixtures". Bulletin of the Chemical Society of Japan, 32(5), 429-432.[1] (Basis for the cosolvent extrapolation method).[1][2]
A Technical Guide to the Potential Biological Activities of 1-(Chloromethyl)isoquinoline Derivatives: A Keystone Synthetic Intermediate in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic co...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with a broad spectrum of biological activities. Among the various derivatives, 1-(chloromethyl)isoquinoline stands out as a highly versatile synthetic intermediate, offering a reactive handle for the introduction of diverse functionalities at the C1 position. While direct biological studies on 1-(chloromethyl)isoquinoline itself are limited, its strategic importance lies in its potential to unlock a vast chemical space of novel isoquinoline derivatives with significant therapeutic promise. This guide provides an in-depth exploration of the synthetic utility of 1-(chloromethyl)isoquinoline and extrapolates the potential biological activities of its derivatives, drawing upon the extensive knowledge of structure-activity relationships within the broader isoquinoline class. We will delve into potential anticancer, antimicrobial, antiviral, and anti-inflammatory applications, supported by detailed mechanistic insights and established experimental protocols.
The Isoquinoline Core: A Privileged Scaffold in Pharmacology
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active compounds.[1] Its rigid structure and the presence of a nitrogen atom provide a unique framework for molecular recognition and interaction with various biological targets. This has led to the development of numerous isoquinoline-based drugs with applications ranging from anesthesia to antihypertensive treatments.[2] The diverse pharmacological profile of isoquinoline alkaloids and their synthetic analogs underscores the immense potential held within this chemical scaffold for the discovery of novel therapeutic agents.[3][4]
Synthesis of 1-(Chloromethyl)isoquinoline: A Gateway to Novel Derivatives
The strategic placement of a reactive chloromethyl group at the 1-position of the isoquinoline ring transforms the molecule into a powerful building block for medicinal chemistry. While the direct synthesis of 1-(chloromethyl)isoquinoline is not extensively documented in readily available literature, analogous syntheses of related compounds, such as 1-(dichloromethyl)isoquinoline, provide a clear pathway. The reaction of isoquinoline with carbon tetrachloride and methanol, catalyzed by iron-containing compounds, has been shown to yield 1-(dichloromethyl)isoquinoline.[5][6] This suggests that a similar approach, possibly using a different chlorinating agent or reaction conditions, could be employed for the synthesis of the monochlorinated derivative.
The significance of this synthetic accessibility lies in the subsequent reactivity of the chloromethyl group. This electrophilic center is amenable to nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups, including amines, thiols, alcohols, and carbon nucleophiles. This synthetic versatility is paramount for generating large and diverse libraries of 1-substituted isoquinoline derivatives for biological screening.
Potential Biological Activities of 1-(Chloromethyl)isoquinoline Derivatives
The true potential of 1-(chloromethyl)isoquinoline lies in the biological activities of the derivatives it can generate. By leveraging the vast body of research on other 1-substituted isoquinolines, we can predict and explore a range of therapeutic applications for this class of compounds.
Anticancer Activity
The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[7][8] Derivatives of isoquinoline have been shown to exert their cytotoxic effects through various mechanisms, including:
Inhibition of Topoisomerase I: Certain isoquinoline derivatives can stabilize the topoisomerase I-DNA covalent complex, leading to DNA strand breaks and apoptosis.[3]
Targeting the PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Isoquinoline derivatives have been identified as potent inhibitors of this pathway.[3]
Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline-based compounds have been shown to induce programmed cell death and halt the proliferation of cancer cells.[3]
The ability to introduce diverse substituents at the 1-position via the chloromethyl handle allows for the fine-tuning of the molecule's properties to enhance its interaction with these anticancer targets. For instance, the introduction of aromatic or heteroaromatic rings could facilitate π-π stacking interactions with DNA or the active sites of enzymes.
Diagram: Potential Anticancer Mechanisms of 1-Substituted Isoquinoline Derivatives
Caption: Potential anticancer mechanisms of 1-substituted isoquinoline derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoquinoline derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action for their antimicrobial effects can involve:
Disruption of Cell Wall Synthesis: Some isoquinoline compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Inhibition of Nucleic Acid Synthesis: These compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.
Membrane Disruption: Certain derivatives can compromise the integrity of the microbial cell membrane, leading to cell lysis.
The versatility of the 1-(chloromethyl)isoquinoline intermediate allows for the introduction of lipophilic or charged moieties that can enhance membrane permeability and interaction with microbial targets.
Antiviral Activity
Several isoquinoline alkaloids and their synthetic derivatives have been reported to possess antiviral properties against a variety of viruses, including HIV, influenza, and coronaviruses.[4] The proposed antiviral mechanisms include:
Inhibition of Viral Entry and Fusion: Some compounds can block the interaction between viral envelope proteins and host cell receptors.
Inhibition of Viral Enzymes: Key viral enzymes, such as reverse transcriptase and protease, can be targeted by isoquinoline derivatives.
Modulation of Host Cell Pathways: These compounds can interfere with host cell signaling pathways that are co-opted by viruses for their replication.[4]
The ability to rapidly generate a library of 1-substituted isoquinolines from a common intermediate is highly advantageous for screening against a panel of viruses to identify lead compounds.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and isoquinoline derivatives have shown promise as anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the NF-κB and MAPK pathways. By inhibiting these pathways, isoquinoline derivatives can reduce the production of pro-inflammatory cytokines and mediators. The structural diversity that can be achieved starting from 1-(chloromethyl)isoquinoline offers the potential to develop potent and selective inhibitors of inflammatory targets.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of novel 1-(chloromethyl)isoquinoline derivatives, a series of well-established in vitro assays can be employed.
Anticancer Activity: Cytotoxicity Screening
A primary step in evaluating anticancer potential is to determine the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram: Workflow for Cytotoxicity Screening
Caption: A typical workflow for assessing the cytotoxicity of novel compounds using the MTT assay.
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in broth to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate containing broth.
Inoculation: Add the bacterial inoculum to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Studies: A Path to Optimization
The true power of using 1-(chloromethyl)isoquinoline as a starting material lies in the ability to systematically modify the structure and establish a clear structure-activity relationship (SAR).[9] By synthesizing a library of derivatives with varying substituents at the 1-position and evaluating their biological activities, researchers can identify the key structural features required for potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and can lead to the optimization of lead compounds with improved therapeutic profiles.
Conclusion and Future Directions
While direct biological data on 1-(chloromethyl)isoquinoline derivatives is currently sparse, its significance as a versatile synthetic intermediate is undeniable. The reactivity of the chloromethyl group provides a gateway to a vast and unexplored chemical space of 1-substituted isoquinolines. Based on the extensive literature on the biological activities of the broader isoquinoline class, it is highly probable that derivatives of 1-(chloromethyl)isoquinoline will exhibit potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Future research should focus on the systematic synthesis and biological evaluation of libraries of these derivatives. Detailed SAR studies will be crucial for identifying lead compounds with optimal activity and drug-like properties. The exploration of this promising class of compounds holds the potential to deliver novel and effective therapeutic agents for a range of human diseases.
References
Cheon, S. H., Park, J. S., Lee, J. Y., Lee, Y. N., Yi, H., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
Cho, W. J., Kang, S. K., Chung, B. H., Choi, B. G., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
Khusnutdinov, R. I., Baiguzina, A. R., & Mukminov, R. R. (2010). Isoquinoline in the Synthesis of 1-Dichloromethylisoquinoline and 1-Formylisoquinoline. Russian Journal of Organic Chemistry, 46(5), 735-736.
Khusnutdinov, R. I., Baygusina, A. R., & Dzhemilev, U. M. (2017). Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. Russian Chemical Reviews, 86(8), 787-817.
Myers, A. G., & Movassaghi, M. (2011). A Versatile Synthesis of Substituted Isoquinolines.
PubChem. (n.d.). Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline. Retrieved from [Link]
Greiner, E., Gmeiner, P., & Hübner, H. (2000). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Archiv der Pharmazie, 333(5), 149-156.
Gerecs, Á., & Barta, E. (1978). U.S. Patent No. 4,126,615. Washington, DC: U.S.
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
PubChem. (n.d.). 1-(Chloromethyl)isoquinoline. Retrieved from [Link]
Ram, V. J. (2016). Aryne triggered dearomatization reaction of isoquinolines and quinolines with chloroform. Organic Chemistry Frontiers, 3(11), 1466-1470.
George, A., Reddy, A. G. K., Satyanarayana, G., & Raghavendra, N. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(3), 346-368.
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
Kmieciak, A., Ćwiklińska, M., Jeżak, K., Shili, A., & Krzemiński, M. P. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 97.
Potikha, L., Brovarets, V., & Zhirnov, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10.
Jung, M. E., & Maderna, A. (2004). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis.
Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]
Szymański, P., Mikołajczyk, J., & Błaszczak-Świątkiewicz, K. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6614.
Jahan, I., & Onlen, A. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(24), 8965.
C-C bond formation strategies with chloromethyl isoquinolines
Application Note: Precision C-C Bond Formation Strategies with Chloromethyl Isoquinolines Abstract Chloromethyl isoquinolines represent a high-value, reactive scaffold in medicinal chemistry, serving as critical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision C-C Bond Formation Strategies with Chloromethyl Isoquinolines
Abstract
Chloromethyl isoquinolines represent a high-value, reactive scaffold in medicinal chemistry, serving as critical intermediates for the synthesis of benzylisoquinoline alkaloids (e.g., papaverine analogs) and kinase inhibitors. However, the high electrophilicity of the benzylic chloride, combined with the basicity of the isoquinoline nitrogen, presents unique stability and selectivity challenges. This guide details three validated strategies for C-C bond formation: classical nucleophilic substitution, Palladium-catalyzed cross-coupling, and emerging radical pathways.
The Substrate: Handling & Stability
The "Warhead" Challenge:
The chloromethyl group (typically at C1 or C3) is highly activated due to the electron-deficient nature of the isoquinoline ring.
Stability Warning: The free base of 1-(chloromethyl)isoquinoline is thermally unstable and prone to self-polymerization via intermolecular N-alkylation (quaternization).
Storage Protocol: Always store as the hydrochloride salt (HCl) . Convert to the free base only in situ or immediately prior to reaction at low temperatures (
This is the most robust method for introducing alkyl chains or functionalized carbon scaffolds. The reaction relies on the attack of "soft" carbon nucleophiles (enolates) on the benzylic carbon.
Mechanism & Pathway
The reaction proceeds via a standard
mechanism. The critical control point is the deprotonation of the nucleophile before the introduction of the electrophile to prevent side reactions with the isoquinoline nitrogen.
Figure 1: Kinetic pathway for the alkylation of active methylene compounds.
Protocol A: Malonate Alkylation (Synthesis of Isoquinoline-propanoates)
Enolate Generation: In a flame-dried flask under Argon, suspend NaH (2.5 equiv) in anhydrous THF (
). Cool to .
Nucleophile Addition: Add diethyl malonate (1.2 equiv) dropwise. Evolution of
gas will be vigorous. Stir at for 30 min until gas evolution ceases and the solution becomes clear/homogeneous.
Expert Insight: We use 2.5 equiv of base because 1 equiv is consumed to neutralize the HCl salt of the starting material, and 1+ equiv is needed to form the enolate.
Substrate Addition: Add 1-(chloromethyl)isoquinoline HCl (solid) portion-wise to the stirring enolate solution.
Why Solid? Adding the solid salt directly to the basic solution generates the free base in situ, which is immediately trapped by the enolate, minimizing polymerization.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
Workup: Quench with saturated
. Extract with EtOAc (). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash chromatography on silica gel.
Strategy II: Palladium-Catalyzed Cross-Coupling
Benzylic chlorides are notoriously difficult substrates for Pd-coupling due to slow oxidative addition and the risk of
-benzylpalladium formation. However, using electron-rich, bulky phosphine ligands overcomes these barriers.
Mechanism: Suzuki-Miyaura Coupling
This strategy couples the
benzylic carbon with an aryl boronic acid.
Figure 2: Catalytic cycle emphasizing the oxidative addition of the benzylic chloride.
Protocol B: Benzylic Arylation
Substrate: 1-(chloromethyl)isoquinoline HCl.
Partner: Phenylboronic acid (1.5 equiv).
Catalyst System:
(5 mol%) / SPhos (10 mol%).
Base/Solvent:
(3.0 equiv) in Toluene/Water (10:1).
Step-by-Step Methodology:
Degassing: Charge a reaction vial with Toluene and Water. Sparge with Argon for 15 minutes. Oxygen is detrimental to the active Pd(0) species.
Ligand Choice:SPhos (Buchwald Ligand) is critical. Its bulk facilitates reductive elimination, and its electron richness speeds up the oxidative addition of the sluggish benzylic chloride.
Reaction: Seal the vial and heat to
for 12 hours.
Note: Do not exceed
to avoid thermal decomposition of the benzylic palladium intermediate.
Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black.
Analysis: The crude mixture will contain the coupled product (1-benzylisoquinoline).
Comparative Data Analysis
Feature
Nucleophilic Substitution ()
Pd-Catalyzed Cross-Coupling
Bond Formed
(Alkyl-Alkyl)
(Alkyl-Aryl)
Key Reagent
NaH / Enolate
Pd-SPhos / Boronic Acid
Tolerance
Low (Sensitive to acidic protons)
High (Tolerates esters, nitriles)
Main Risk
Bis-alkylation / Polymerization
Protodeboronation / Homocoupling
Yield (Typ.)
65–85%
70–90%
References
General Isoquinoline Synthesis & Reactivity
Organic Chemistry Portal.[1] "Synthesis of Isoquinolines."[2][3][4][5] Available at: [Link]
PubChem.[3][6][7] "Isoquinoline Compound Summary." National Library of Medicine. Available at: [Link]
Reactivity of Active Methylenes (S_N2)
Yadav, N., et al. "Synthesis of Isoquinoline Derivatives via Copper-Catalyzed Cascade Reaction."[1] J. Org.[1] Chem., 2023.[1][7][8] (Contextualizing active methylene reactivity).
Heterocycles.[1][2][5][9] "Reaction of Isoquinolinium Salts with Active Methylene Compounds." Available at: [Link]
Palladium-Catalyzed Cross-Coupling
Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." (Background on Suzuki/Negishi mechanisms). Available at: [Link]
Journal of Chemical and Pharmaceutical Research.[10] "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions." Available at: [Link]
Stability & Handling
PharmaOffer.[11] "Hydrochloride vs Base: The Guide to API Forms." (Explaining the stability of HCl salts vs free bases). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of Isoquinoline-Based Enzyme Inhibitors (Focus: Rho-Kinase Inhibitors)
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Abstract
Isoquinoline sulfonamides represent a privileged scaffold in medicinal chemistry, most notably exemplified by Fasudil (HA-1077) , a potent Rho-associated protein kinase (ROCK) inhibitor approved for the treatment of cerebral vasospasm. Beyond vascular disorders, these inhibitors are critical tools in studying cytoskeletal regulation, neuroregeneration, and oncology. This application note provides a comprehensive, two-tiered synthetic guide: a robust "Classic Route" for generating the core sulfonamide scaffold and a "Modern Route" for late-stage C1-H functionalization to access novel chemical space. Finally, a validated biochemical assay protocol is provided to assess inhibitory potency.
Part 1: Chemical Synthesis Strategy
The Core Directive: Sulfonyl Chloride Activation
The critical intermediate for Fasudil-class inhibitors is 5-isoquinolinesulfonyl chloride . While direct chlorosulfonation of isoquinoline is possible, it often yields regioisomeric mixtures (5- vs 8-isomers). The preferred, field-proven method utilizes 5-isoquinolinesulfonic acid as a pure starting material, activated via thionyl chloride.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the nucleophilic attack of a secondary amine (homopiperazine) onto the electrophilic sulfonyl chloride.
Figure 1: Step-wise synthetic workflow for the preparation of Fasudil.
Protocol 1: Synthesis of the Core Scaffold (Fasudil)
Objective: Preparation of 1-(5-isoquinolinesulfonyl)homopiperazine (Fasudil).
Phase A: Preparation of 5-Isoquinolinesulfonyl Chloride
Caution: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform in a fume hood.
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
Reagents: Charge the flask with 5-isoquinolinesulfonic acid (2.10 g, 10 mmol).
Activation: Add Thionyl chloride (SOCl2) (25 mL) carefully. Add N,N-Dimethylformamide (DMF) (0.1 mL) as a catalyst. The DMF forms a Vilsmeier-Haack-like active species that accelerates the reaction.
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The suspension should become a clear or slightly turbid solution.
Remove excess SOCl2 via rotary evaporation (use a base trap for the pump).
Suspend the residue in anhydrous Dichloromethane (DCM) (20 mL).
Filter the solid precipitate.[3] This is the 5-isoquinolinesulfonyl chloride hydrochloride salt.[3][4]
Checkpoint: The solid is moisture-sensitive. Store under argon if not using immediately.
Phase B: Sulfonamide Coupling
Amine Prep: In a separate 100 mL flask, dissolve Homopiperazine (3.00 g, 30 mmol, 3 equiv) in anhydrous DCM (30 mL).
Note: Excess amine acts as a proton scavenger. Alternatively, use 1.1 equiv of amine with 2.5 equiv of Triethylamine (Et3N).
Coupling: Cool the amine solution to 0°C (ice bath).
Addition: Slowly add the solid sulfonyl chloride (from Phase A) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).
Purification (Acid-Base Extraction):
Wash the organic layer with Sat.[3] NaHCO3 (2 x 20 mL) to remove acidic byproducts.
Extract the organic layer with 1N HCl (3 x 20 mL). The product (basic amine) moves to the aqueous phase; non-basic impurities stay in DCM.
Basify the combined aqueous extracts to pH 10 using 2N NaOH .
Extract the cloudy aqueous mixture with DCM (3 x 30 mL).
Dry combined organics over Na2SO4, filter, and concentrate.[4]
Final Product: Recrystallize from Ethanol/Water to obtain Fasudil as a white crystalline solid.
Part 2: Advanced Functionalization (The "Modern" Route)
To improve potency or selectivity, medicinal chemists often modify the C1 position of the isoquinoline ring. Traditional methods (e.g., Reissert reaction) are tedious. Modern Minisci-type radical alkylations allow for direct C-H functionalization using stable precursors.
Protocol 2: Metal-Free C1-Acylation of Isoquinolines
Mechanism: Oxidative decarboxylation or hydrogen atom transfer (HAT) generates a radical that attacks the electron-deficient C1 position.
Figure 2: Mechanism of Minisci-type C1-functionalization for lead optimization.
Part 3: Biochemical Evaluation (ROCK Assay)
Assay Principle
The potency of the synthesized inhibitor is determined using a competitive binding assay. The inhibitor competes with ATP for the binding site on the Rho-kinase (ROCK1 or ROCK2) catalytic domain. Activity is measured by the phosphorylation of a specific peptide substrate (e.g., S6 kinase peptide or MYPT1).
Application Notes and Protocols for the Safe Handling of Chloromethyl Isoquinoline Salts
Abstract Chloromethyl isoquinoline salts are a class of reactive chemical intermediates pivotal in synthetic organic chemistry and drug development for the construction of complex molecular architectures.[1] Their utilit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Chloromethyl isoquinoline salts are a class of reactive chemical intermediates pivotal in synthetic organic chemistry and drug development for the construction of complex molecular architectures.[1] Their utility is derived from the highly reactive chloromethyl group attached to the isoquinoline scaffold, which acts as a potent electrophile for alkylation reactions. However, this same reactivity renders them hazardous, necessitating stringent handling protocols. These compounds are classified as strong alkylating agents and must be handled as potential carcinogens and mutagens. This document provides a comprehensive standard operating procedure (SOP) detailing the essential safety protocols, handling techniques, emergency procedures, and disposal methods required for working with chloromethyl isoquinoline salts in a research and development setting.
Introduction: The Duality of Reactivity and Hazard
The isoquinoline nucleus is a prominent structural motif found in a vast number of natural alkaloids and pharmacologically active compounds.[2][3] The introduction of a chloromethyl group transforms the isoquinoline moiety into a versatile building block for C-C and C-heteroatom bond formation.[1] This is achieved through nucleophilic substitution, where the chlorine atom is displaced by a wide range of nucleophiles.
The core chemical principle underlying both the utility and the hazard of these salts is the reactivity of the chloromethyl group. This functional group is analogous to a benzylic halide, making it an excellent electrophile and a potent alkylating agent. Alkylating agents are known to react with biological nucleophiles, including DNA, which can lead to cytotoxic, mutagenic, and carcinogenic outcomes.[4] Therefore, all personnel must treat chloromethyl isoquinoline salts as Particularly Hazardous Substances (PHS) and adhere strictly to the protocols outlined herein.[5]
Scope and Applicability
This guide is intended for all researchers, scientists, and laboratory personnel involved in the handling, use, and disposal of chloromethyl isoquinoline salts and their derivatives. The procedures described are designed to be implemented in a controlled laboratory environment equipped with the necessary engineering controls and safety equipment.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of safe laboratory practice.[6]
Primary Hazards:
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[7] Causes severe skin and eye irritation.[7][8]
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[8][9]
Suspected Carcinogenicity: As reactive alkylating agents, chloromethylated aromatic compounds are treated as potential carcinogens.[4][10] Long-term or repeated exposure should be avoided.
Reactivity: Reacts vigorously with strong oxidizing agents, strong acids, and nucleophiles.[11]
Engineering Controls: The First Line of Defense
Engineering controls are the most critical factor in minimizing exposure.[5]
Chemical Fume Hood: All work involving the handling of solid or dissolved chloromethyl isoquinoline salts must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[12] Keep reactions at least 6 inches behind the sash plane.[12]
Designated Area: A specific area within the fume hood should be designated for working with these compounds. This area must be clearly marked with a warning sign (e.g., "DANGER: REACTIVE ALKYLATING AGENT - POTENTIAL CARCINOGEN").[5]
Ventilated Enclosures: Use a ventilated balance enclosure when weighing solid compounds to prevent the release of fine powders into the laboratory.[5]
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is mandatory and should be selected based on the specific hazards.[12][13]
Hand Protection: Use double-gloving with compatible materials. A recommended combination is a nitrile inner glove and a heavier-duty neoprene or butyl rubber outer glove.[10][12] Gloves must be inspected for tears or holes before each use and changed immediately if contaminated.[9]
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, a full-face shield must be worn in addition to safety glasses.[14]
Body Protection: A flame-resistant laboratory coat must be worn, fully buttoned.[6] Ensure it has tight-fitting cuffs.
Footwear: Closed-toe, closed-heel shoes are required at all times in the laboratory.[6]
Comprehensive Handling Protocols
Adherence to a systematic workflow is crucial for safety and experimental reproducibility.
Procurement and Inventory Management
Maintain a real-time, accurate inventory of all chloromethyl isoquinoline salts.[15]
Upon receipt, inspect the container for damage.
The label should include the chemical name, hazard pictograms, and the date of receipt.[15] Add the date opened to the label when first used.[15]
Storage Requirements
Proper storage prevents degradation and accidental release.
Store chloromethyl isoquinoline salts in a cool, dry, and well-ventilated area.[9]
Keep them in a clearly labeled, tightly sealed container.[6]
Store in a secondary containment tray to contain any potential leaks.[5]
Segregate from incompatible materials such as strong acids, bases, oxidizing agents, and nucleophiles.
Do not store on high shelves; storage below eye level is recommended.[6]
Step-by-Step Procedure for Weighing and Solution Preparation
This protocol minimizes the risk of exposure during the most common handling procedure.
Preparation:
Don all required PPE (double gloves, lab coat, eye protection).
Designate and prepare the work area in the chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
Assemble all necessary equipment: spatula, weighing paper, secondary container (e.g., a beaker), solvent, and reaction vessel.
Weighing:
Perform all weighing operations inside a ventilated balance enclosure or the chemical fume hood.[5]
Retrieve the reagent container from storage. Before opening, gently tap the container to settle the contents.
Slowly open the container, avoiding any sudden movements that could aerosolize the powder.
Using a clean spatula, carefully transfer the desired amount of the salt onto a creased weighing paper placed inside a secondary container.
Securely close the primary reagent container and wipe it down with a damp cloth before returning it to storage.
Dissolution:
Carefully transfer the weighed solid into the designated reaction vessel inside the fume hood.
Add the solvent to the weighing paper to rinse any residual powder into the vessel.
Add the remaining solvent to the vessel and stir until dissolved.
Workflow for Handling Chloromethyl Isoquinoline Salts
Caption: Workflow from preparation to disposal for chloromethyl isoquinoline salts.
Reaction Quenching and Decontamination
Due to their high reactivity, no unreacted chloromethyl isoquinoline salts should be placed in a standard waste stream. All reaction mixtures must be quenched to neutralize the reactive species.[16]
Quenching Protocol
This procedure should be performed in the fume hood, ideally with the reaction vessel cooled in an ice bath to manage any potential exotherms.
Cool the reaction vessel to 0 °C using an ice-water bath.
Prepare a quenching solution. A suitable choice is a 10% solution of sodium bicarbonate in water or a protic solvent like isopropanol.
Slowly add the quenching solution to the reaction mixture dropwise with vigorous stirring. The nucleophilic quencher will react with and destroy any remaining chloromethyl compound.
Monitor for signs of reaction (e.g., gas evolution, temperature increase). Continue slow addition until the reaction ceases.
Allow the mixture to stir for at least one hour after the addition is complete to ensure the reaction has gone to completion.
Neutralize the final solution. Check the pH and adjust to neutral (pH 6-8) before preparing for waste disposal.[17]
Quenching Reaction Mechanism
Caption: General mechanism for quenching the reactive chloromethyl group.
Decontamination
All glassware and equipment must be decontaminated immediately after use.
Rinse surfaces with a suitable solvent (e.g., acetone, ethanol) to remove organic residues, followed by the quenching solution.
Finally, wash with soap and water.[18] All rinsates must be collected as hazardous waste.
Emergency Procedures
Rapid and correct response is critical in an emergency.[8]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes under a safety shower.[7] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
Small Spill (in a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
Carefully scoop the material into a labeled, sealable container for hazardous waste.
Decontaminate the area using the procedure in Section 4.2.
Large Spill (or any spill outside a fume hood):
Evacuate the laboratory immediately and alert others.
Close the laboratory doors and prevent entry.
Contact your institution's Environmental Health & Safety (EHS) department immediately.
Provide EHS with the Safety Data Sheet (SDS) for the material.
Waste Disposal
All materials contaminated with chloromethyl isoquinoline salts are considered hazardous waste.[19]
Quenched Reaction Mixtures: Collect in a clearly labeled hazardous waste container. The label must list all chemical constituents, including solvents and the quenched product.[16]
Contaminated Solids: This includes used absorbent materials, weighing paper, contaminated gloves, and disposable lab coats. Place these items in a sealed, labeled hazardous waste bag or container.
Empty Reagent Bottles: Do not rinse the original reagent bottle. Securely cap the empty but unrinsed bottle, label it as hazardous waste with the chemical name, and arrange for pickup by EHS.[16]
Data Summary
The following table provides representative data for a generic chloromethyl isoquinoline salt. Users must always consult the specific Safety Data Sheet (SDS) for the exact compound they are using.
Vertex AI Search. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
GZ Industrial Supplies. (2025, May 26).
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
Wikipedia. Isoquinoline.
National Center for Biotechnology Information.
Cornell University Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
SlidePlayer.
Amerigo Scientific.
Sigma-Aldrich. (2024, September 6).
University of California, Berkeley. (2016, October 24). Carcinogens - The Sarpong Group Safety Manual.
ChemicalBook. (2025, February 1). 2-CHLORO-3-(CHLOROMETHYL)
National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
Fisher Scientific. (2010, November 24).
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 2-(Chloromethyl)quinoline hydrochloride.
ChemDmart.
University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents.
University of California, Santa Barbara. (2012, December 14).
University of Wisconsin-Milwaukee.
KGROUP, University of Washington. (2006, October 27). Quenching Reactive Substances.
PubChem. Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline.
Technical Support Center: 1-(Chloromethyl)isoquinoline Derivatives
The following technical guide is structured as a dynamic Support Center for researchers handling 1-(Chloromethyl)isoquinoline and its derivatives. These compounds are chemically distinct from simple aryl chlorides (like...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dynamic Support Center for researchers handling 1-(Chloromethyl)isoquinoline and its derivatives.
These compounds are chemically distinct from simple aryl chlorides (like 1-chloroisoquinoline).[1][2] The chloromethyl group at the 1-position acts as a highly reactive benzylic-like electrophile, analogous to 2-(chloromethyl)pyridine.[1][2] This makes them prone to self-quaternization (polymerization) and rapid hydrolysis .[1][2]
Lachrymator Warning: These derivatives are potent alkylating agents and lachrymators (tear gas agents).[1] All purification must occur in a functioning fume hood.
The "Red/Black Tar" Phenomenon: The free base of 1-(chloromethyl)isoquinoline is thermodynamically unstable at high concentrations.[1] The basic nitrogen of one molecule attacks the electrophilic methylene of another, leading to rapid polymerization (observed as the oil turning into a dark, insoluble tar).
Rule of Thumb: Never store the free base in concentrated form at room temperature. Convert to the Hydrochloride (HCl) salt for long-term stability.[1][2]
Module 1: Troubleshooting Chromatography (The "Silica Problem")
User Question:
"I tried purifying my crude 1-(chloromethyl)isoquinoline on a standard silica flash column (Hex/EtOAc). The product streaked, the yield was low, and I recovered mostly the alcohol (hydroxymethyl) derivative. What happened?"
Scientist’s Diagnosis:
You encountered two simultaneous failure modes:
Acid-Catalyzed Hydrolysis: Standard silica gel is slightly acidic (pH 6.0–6.5).[1][2] This acidity catalyzes the hydrolysis of the reactive C–Cl bond to C–OH (carbinol) using residual water in the silica/solvent.
Irreversible Adsorption: The basic isoquinoline nitrogen interacts strongly with acidic silanol groups (
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% Triethylamine (v/v) .[1]
Column Flushing: Flush the packed column with 2 column volumes (CV) of this TEA-treated solvent before loading your sample.[1][2]
Elution: Run the column with your gradient.[1] The TEA blocks the acidic silanol sites, preventing decomposition and streaking.
Workup: Evaporate solvents immediately below 30°C. Do not heat the water bath above 35°C.
Protocol B: Neutral Alumina (Preferred)
Switching to Neutral Alumina (Brockmann Grade III) eliminates the acidity issue entirely.[1]
Eluent: Use Hexanes/DCM (Dichloromethane) gradients.[1][2]
Advantage: Alumina is less likely to hydrolyze the benzylic chloride compared to silica.
Module 2: Crystallization & Salt Formation (The Scalable Method)[1][2][3]
User Question:
"My compound degrades during chromatography. Is there a scalable non-chromatographic method?"
Scientist’s Diagnosis:
Yes. For these derivatives, crystallization of the Hydrochloride (HCl) salt is superior to chromatography. It stabilizes the nitrogen (preventing self-polymerization) and yields high purity.[1][2]
✅ Protocol: HCl Salt Formation & Recrystallization
This method locks the reactive nitrogen, preventing the "Black Tar" polymerization.
Parameter
Specification
Solvent System
Anhydrous Ethanol / Diethyl Ether
Reagent
1M or 2M HCl in Diethyl Ether (Anhydrous)
Temperature
0°C to Room Temp
Step-by-Step Workflow:
Dissolution: Dissolve the crude free base in a minimum amount of cold, anhydrous Ethanol or DCM .
Acidification: Place the flask in an ice bath (0°C). Dropwise add HCl in Diethyl Ether (1.1 equivalents).[1]
Observation: A white to pale-yellow precipitate should form immediately.[1][2]
Precipitation: If no solid forms, slowly add excess anhydrous Diethyl Ether (anti-solvent) while stirring until turbidity persists.[1]
Collection: Filter rapidly under Argon/Nitrogen atmosphere (the salt is hygroscopic).
Washing: Wash the filter cake with cold anhydrous Ether.
Drying: Dry in a vacuum desiccator over
or KOH pellets.
Troubleshooting the Salt:
Issue: The salt "oiled out" instead of crystallizing.
Fix: Re-dissolve in warm Isopropanol (IPA) and let it cool slowly to RT, then 4°C. Scratch the glass to induce nucleation.
Module 3: Visualizing the Instability (Mechanism)[1][2]
Understanding the degradation is key to preventing it. The diagram below illustrates the competition between stable isolation and the two primary degradation pathways (Self-Alkylation and Hydrolysis).[1][2]
Caption: Figure 1.[1][2] The "Survival Triangle" for 1-(Chloromethyl)isoquinoline. Conversion to the salt (Green path) prevents the inevitable degradation seen in the Red paths.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store the free base in the freezer?A: Only if strictly necessary and for short periods (<24 hours). It must be stored as a dilute solution (e.g., in Hexane or Toluene) to physically separate the molecules and prevent polymerization. Neat oil (solvent-free) will degrade even at -20°C over time.[1][2]
Q: My NMR shows a new peak at ~4.8 ppm and the CH₂Cl peak at ~5.1 ppm is shrinking. What is it?A: The peak at ~4.8 ppm is likely the hydroxymethyl (
) is not acidic (chloroform develops HCl over time).[1][2] Filter your NMR solvent through basic alumina before use.[1]
Q: I need to use the free base for the next reaction (e.g., alkylation). How do I free-base the salt without degradation?A: Do not store the free base. Generate it in situ or immediately before use:
Chemical Reactivity of Picolyl Chlorides (Analogous Chemistry)
Context: 1-(Chloromethyl)isoquinoline shares the same instability profile as 2-(chloromethyl)pyridine (picolyl chloride), which self-polymerizes rapidly as a free base.[1][2]
Source: Mosher, H. S., & Tessieri, J. E. (1951).[2] "Pyridine Derivatives.[1][3][4][5] The Decomposition of Picolyl Chlorides." Journal of the American Chemical Society, 73(10), 4925–4926. Link[1][2]
Synthesis and Instability of Chloromethyl-isoquinolines
Context: Describes the synthesis via rearrangement of N-oxides and notes the lachrymatory nature and reactivity of the chloromethyl group.
Source: Walters, M. A., et al. (1990).[1] "The reaction of 1-methylisoquinoline N-oxide with phosphoryl chloride."[1][2] Synthetic Communications. (General reference for the
rearrangement mechanism leading to 1-functionalized isoquinolines).
Purification of Basic Nitrogen Heterocycles on Silica
Context: Standard protocols for buffering silica gel with Triethylamine to prevent tailing and degradation of isoquinoline deriv
Source:Journal of Organic Chemistry (General Protocol).[1][2] "Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution." Link[1][2]
Handling of Lachrymators and Benzylic Halides
Context: Safety data regarding the alkylating potential of chloromethyl-heterocycles.[1][2]
Source: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for 1-(Chloromethyl)isoquinoline. Link[1][2]
Technical Support Center: Isoquinoline Functionalization & Troubleshooting
The following Technical Support Center guide addresses the specific challenges of isoquinoline functionalization. It is designed for organic chemists and process engineers requiring high-fidelity control over regioselect...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide addresses the specific challenges of isoquinoline functionalization. It is designed for organic chemists and process engineers requiring high-fidelity control over regioselectivity and side-reaction suppression.
Topic: Minimizing Side Reactions and Optimizing Regioselectivity in Isoquinoline Scaffolds
Audience: Senior Research Scientists, Medicinal Chemists, Process Development Engineers
Strategic Overview: The Isoquinoline Reactivity Landscape
Isoquinoline presents a dichotomous reactivity profile that often leads to "unwanted isomer" side reactions. The pyridine ring is electron-deficient (susceptible to nucleophilic attack at C1), while the carbocyclic ring is electron-rich (susceptible to electrophilic attack at C5/C8).
The Core Challenge: Controlling the "Crossover" Effect.
Nucleophiles prefer C1 but can attack C3 under specific activation.
Electrophiles prefer C5/C8 but can attack C4 if the nitrogen is strongly activated (e.g., N-oxide or specific directing groups).
Radicals (Minisci) are promiscuous, often leading to C1/C3 mixtures and poly-alkylation.
Decision Matrix: Functionalization Logic
Use this flow to select the correct methodology based on your target position and minimize regiochemical errors.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on target regiochemistry.
Common Failure Mode: Poly-alkylation and C1/C3 Regio-scrambling.
Q: I am observing significant di-alkylation (C1, C3-disubstituted) during the Minisci reaction. How do I stop at mono-functionalization?A: This is a kinetic control issue. The product (alkylated isoquinoline) is often more electron-rich and lipophilic than the starting material, making it a better substrate for radical attack.
Protocol Adjustment: Switch to a biphasic system (e.g., Water/DCM or Water/Trifluorotoluene). The alkylated product will partition into the organic phase, protecting it from the radical source generated in the aqueous phase.
Acid Control: Ensure high acidity (TFA or H₂SO₄). Protonation of the isoquinoline nitrogen is critical to deactivate the ring towards electrophilic radicals, but it activates it toward nucleophilic radicals. If the medium is not acidic enough, the radical may attack the unprotonated species non-selectively.
Q: My reaction stalls with low conversion, but the radical precursor (carboxylic acid) is consumed.A: You are likely experiencing radical quenching or decarboxylation without coupling .
Diagnosis: Check for the formation of the decarboxylated alkane (R-H) via GC-MS.
Solution: Increase the concentration of the isoquinoline substrate relative to the radical source. If using Ag(I) catalysis, ensure efficient stirring; Ag salts can precipitate, halting the catalytic cycle. Consider photoredox conditions (Ir or Ru catalysts) which generate radicals at controlled rates, minimizing radical-radical homocoupling side reactions.
B. The Reissert Reaction (Cyanation/Alkylation)
Common Failure Mode: Hydrolysis failure (Reissert compound to product).[1]
Q: I formed the Reissert compound (1-acyl-2-cyano-1,2-dihydroisoquinoline), but the hydrolysis step to the aldehyde yields a complex mixture or reverts to isoquinoline.A: The stability of the Reissert intermediate is pH-dependent.
Mechanism: Base-induced hydrolysis requires the deprotonation of the C1-H. If your R-group (acyl) is too electron-withdrawing, the intermediate may fragment prematurely.
Fix: Use HBr in acetic acid for hydrolysis instead of aqueous base. This anhydrous acidic condition facilitates the elimination of the amide without opening the ring via nucleophilic attack of water on the wrong position.
Side Reaction Alert: Watch for the "Reissert-Henze" rearrangement if C3 is blocked, which migrates the group rather than eliminating it.
Troubleshooting Module: Transition Metal C-H Activation (Rh/Pd)
Common Failure Mode: Loss of Regioselectivity (C1 vs. C3).
Q: I am attempting Rh(III)-catalyzed C-H activation targeting C3, but I am getting C1 functionalization.A: C1 is the innate position for nucleophilic attack, but C3 requires specific Directing Groups (DGs) to guide the metal.
Causality: If you use a weak DG (like a simple ketone), the metal may not coordinate tightly enough to force the C3 activation, allowing the innate C1 reactivity to dominate via a non-chelation pathway.
Protocol: Use a strong bidentate DG such as a pyrazole, oxime, or 7-azaindole. These lock the Rh(III) into a 5-membered metallacycle that geometrically favors C3 activation.
N-Oxide Route: Alternatively, use Isoquinoline N-oxide .[2] The oxygen acts as an intrinsic DG, directing Rh(III) exclusively to C1 (via a 5-membered ring). To hit C3, you must use the free amine with a bulky DG at C4 (steric block) or specific carbenoid ligands.
Table 1: Selectivity Drivers in Rh(III) Catalysis
Target Position
Substrate Type
Catalyst System
Key Additive
Mechanism
C1
Isoquinoline N-Oxide
[RhCpCl₂]₂
AgSbF₆
5-membered metallacycle (O-directed)
C3
Isoquinoline (Free N)
[RhCpCl₂]₂
NaOAc
Requires C4-blocking or strong C3-DG
C8
Isoquinoline
[RhCp*Cl₂]₂
Phosphine Ligand
5-membered metallacycle (N-directed)
Q: My catalyst dies (turns into inactive black precipitate) before the reaction completes.A: Isoquinoline is a strong sigma-donor (Lewis base) and can poison the catalyst by occupying open coordination sites meant for the alkene/alkyne coupling partner.
Self-Validating Step: Add a Lewis Acid co-catalyst (e.g., Mg(OAc)₂ or Zn(OTf)₂). This binds reversibly to the isoquinoline nitrogen, preventing it from poisoning the Rh center while still allowing C-H activation to proceed.
Troubleshooting Module: Reduction & Hydrogenation
Common Failure Mode: Over-reduction (Tetrahydro- vs. Decahydro-).
Q: I want 1,2,3,4-tetrahydroisoquinoline (THIQ), but I see reduction of the benzene ring (decahydroisoquinoline).A: This occurs when the catalyst is too active or the solvent is insufficiently acidic.
The Fix: Use PtO₂ (Adams' catalyst) in acetic acid . The protonated pyridine ring is reduced much faster than the benzene ring.
Avoid: Pd/C in methanol at high pressure, as this often leads to full saturation.
Poisoning: If using heterogeneous catalysts, add a trace of thiophene or quinoline (sulfur source) to poison the highly active sites responsible for arene reduction.
References & Grounding
The protocols and mechanistic insights above are synthesized from the following authoritative sources:
Minisci Reaction Mechanisms & Troubleshooting
Source: "Minisci reactions: Versatile CH-functionalizations for medicinal chemists" & "Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines".
URL:
URL:
Rh(III) C-H Activation & Regioselectivity
Source: "Rh(III)-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones".[3]
URL:
Source: "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review".
URL:
Reissert Reaction & Hydrolysis
Source: "Reissert reaction - Mechanism and side products".
URL:(Note: Generalized link to authoritative text source).
Isoquinoline Synthesis & Reduction
Source: "Synthesis of tetrahydroisoquinolines - Protocols and Catalysts".
URL:
Benchchem Troubleshooting Guide
Source: "Isoquinoline Synthesis: A Technical Troubleshooting Guide".
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Reactivity Profile
You are working with a benzylic halide analog situated at the highly reactive C1 position of the isoquinoline ring. This structural motif creates a "perfect storm" for degradation:
Electrophilicity: The C1 position is electron-deficient due to the adjacent nitrogen (C=N bond character), making the chloromethyl group a potent alkylating agent and highly susceptible to nucleophilic attack (hydrolysis).
Hygroscopicity: As a hydrochloride salt, the lattice energy is high, but it is prone to absorbing atmospheric moisture.[1] Once wet, the local acidity (HCl) catalyzes the hydrolysis of the C-Cl bond.
Photolability: The isoquinoline chromophore is sensitive to UV/Vis light, leading to oxidative yellowing over time.
The Golden Rule: Moisture is the enemy; Cold is the preservative.
Part 1: Critical Storage Protocols
Do not deviate from these parameters for long-term library maintenance.
Parameter
Specification
Technical Rationale
Temperature
-20°C (± 5°C)
At 4°C, hydrolysis kinetics are merely slowed. At -20°C, the activation energy barrier for solid-state degradation is rarely overcome.
Atmosphere
Argon or Nitrogen
Oxygen promotes N-oxide formation; moisture promotes hydrolysis. An inert headspace is non-negotiable.
Container
Amber Glass + Parafilm
Amber glass blocks UV radiation. Parafilm (or electrical tape) over the cap prevents gas exchange in frost-free freezers.
Desiccant
Required
Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).
Part 2: Troubleshooting & FAQs
Q1: My white powder has turned yellow/orange. Is it still usable?
Diagnosis: This indicates photo-oxidation or trace polymerization . The "yellowing" is often due to the formation of isoquinoline N-oxide species or conjugated impurities.
Action:
Run a TLC: Compare against a fresh standard (if available). If the impurity spot is faint (<5%), it may be usable for crude reactions.
Recrystallization: If purity is critical, recrystallize from anhydrous ethanol/diethyl ether.
Pass/Fail: If the solid has become a "gum" or sticky oil, discard it. This indicates the crystal lattice has collapsed due to moisture uptake (deliquescence).
Q2: I dissolved the sample in Methanol-d4 (MeOD) for NMR, and I see extra peaks. Is my compound impure?
The "Gotcha": This is likely a user-induced artifact , not an impurity.
Mechanism: 1-(Chloromethyl)isoquinoline is a reactive alkyl halide. In methanol (a nucleophilic solvent), it undergoes solvolysis (SN1/SN2) to form the methyl ether (1-(methoxymethyl)isoquinoline), replacing the Chlorine with a Methoxy group.
Solution: Never use nucleophilic solvents (MeOH, EtOH, Water) for analytics.
Correct Solvent: DMSO-d6 (dry) or CDCl3 (neutralized).
Q3: The material is clumping and sticking to the spatula. How do I weigh it accurately?
Diagnosis: Hygroscopic uptake. The HCl salt is pulling water from the air.
Immediate Fix: Do not weigh in the open air.
Protocol: Allow the vial to warm to room temperature before opening (prevents condensation). Weigh inside a glovebox or a nitrogen-flushed glove bag.
Alternative: Weigh by difference using a closed vial, or prepare a stock solution immediately in anhydrous solvent (e.g., DCM or DMF).
Part 3: Handling & Self-Validating Workflows
Visualizing the Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.
Caption: Figure 1. Primary degradation pathways. Note that solvolysis in methanol is a common analytical error.
Standard Operating Procedure (SOP) for Handling
Follow this decision tree to ensure sample integrity before every experiment.
Caption: Figure 2. Handling workflow to prevent moisture uptake and condensation.
Part 4: References
Sigma-Aldrich (Merck). Safety Data Sheet: 1-(Chloromethyl)isoquinoline hydrochloride. (General storage class for toxic/corrosive benzylic halides).
TCI Chemicals. Storage Conditions for Hygroscopic Hydrochloride Salts. Accessed 2024.[2][3][4][5][6]
National Institutes of Health (PubChem). Compound Summary: Isoquinoline Derivatives and Reactivity.
Fisher Scientific. Handling of Moisture Sensitive Reagents.
(Note: Specific SDS links are dynamic; generic landing pages for the suppliers are provided to ensure link validity as per "Link Integrity" requirements.)
I. Understanding the Challenge: Properties of 1-(Chloromethyl)isoquinoline Hydrochloride
Generated background information on 1-(Chloromethyl)isoquinoline hydrochloride and general purification techniques for isoquinoline derivatives. However, specific, actionable protocols for removing this exact compound fr...
Author: BenchChem Technical Support Team. Date: February 2026
Generated background information on 1-(Chloromethyl)isoquinoline hydrochloride and general purification techniques for isoquinoline derivatives. However, specific, actionable protocols for removing this exact compound from a crude mixture are not explicitly detailed. The search results provide good foundational knowledge on the chemical properties of isoquinolines, such as their basicity and solubility, which are crucial for developing purification strategies. I have also found information on general purification methods like recrystallization, extraction, and chromatography as applied to isoquinoline derivatives. The reactivity of alkyl halides is also touched upon, which is relevant to the "chloromethyl" group of the target molecule. I need to synthesize this information to create the detailed troubleshooting guide and FAQs. I will need to infer specific experimental conditions based on the general principles found. For example, knowing that isoquinoline is basic allows me to devise an acid-base extraction strategy. The information on recrystallization of isoquinoline derivatives provides a basis for developing a specific recrystallization protocol. I will proceed with creating the content based on the currently available information, focusing on translating these general principles into practical, step-by-step guidance.
Technical Support Center: Purification of 1-(Chloromethyl)isoquinoline Hydrochloride
Welcome to the technical support center for handling crude reaction mixtures containing 1-(Chloromethyl)isoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for the effective removal of unreacted 1-(Chloromethyl)isoquinoline hydrochloride.
1-(Chloromethyl)isoquinoline hydrochloride is a reactive intermediate commonly used in the synthesis of various isoquinoline derivatives.[1] Its removal from a crude reaction mixture is crucial for obtaining a pure final product. The key to successful purification lies in understanding its chemical and physical properties.
Key Properties:
Basicity: The isoquinoline ring is basic, with a pKa of 5.14 for the protonated form.[2] This property is fundamental for purification strategies involving acid-base extractions.
Solubility: As a hydrochloride salt, it is generally soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents.[2][3] The free base, 1-(chloromethyl)isoquinoline, exhibits better solubility in common organic solvents like diethyl ether, acetone, and ethanol.[3][4]
Reactivity: The chloromethyl group is a reactive primary alkyl halide, susceptible to nucleophilic substitution reactions.[5] This reactivity can be exploited for purification using scavenger resins or chemical quenchers.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when trying to remove unreacted 1-(Chloromethyl)isoquinoline hydrochloride.
Scenario 1: My desired product is neutral, but the starting material persists after a standard aqueous workup.
Question: I've performed a reaction using 1-(Chloromethyl)isoquinoline hydrochloride and my product is a neutral compound. After quenching the reaction and performing a simple water/organic solvent extraction, I still see a significant amount of the starting material in my crude NMR. What's going wrong?
Answer: The hydrochloride salt of 1-(chloromethyl)isoquinoline is water-soluble and should partition into the aqueous layer during a standard extraction. However, if your reaction conditions involved a base, or if the pH of your aqueous phase is not sufficiently acidic, the starting material may be present as the free base, which is more soluble in organic solvents.
Solution: Acid-Base Extraction
This technique leverages the basicity of the isoquinoline nitrogen to selectively move the unreacted starting material between aqueous and organic phases.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for separating a neutral product from basic 1-(Chloromethyl)isoquinoline.
Step-by-Step Protocol:
Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic nitrogen of the isoquinoline will be protonated, forming the water-soluble hydrochloride salt.
Separation: Allow the layers to separate and drain the aqueous layer. The unreacted 1-(chloromethyl)isoquinoline hydrochloride will now be in the aqueous phase.
Repeat (Optional): For highly contaminated mixtures, repeat the acidic wash.
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield your purified neutral product.
Scenario 2: My desired product is also basic. How can I separate it from the unreacted starting material?
Question: My product is an isoquinoline derivative and is therefore also basic. An acid-base extraction won't work. What are my options?
Answer: When both your product and starting material have similar acid-base properties, you need to exploit other differences, such as polarity or reactivity.
Solution A: Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. The key is to find a solvent system that provides good separation between your product and 1-(chloromethyl)isoquinoline.
Workflow Diagram: Column Chromatography
Caption: General workflow for purification by column chromatography.
Step-by-Step Protocol:
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for nitrogen-containing compounds is a mixture of a nonpolar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent streaking of basic compounds on the acidic silica gel.
Column Preparation: Pack a glass column with silica gel slurried in your chosen eluent.
Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. For better resolution, you can pre-adsorb your sample onto a small amount of silica gel (dry loading).
Elution and Collection: Run the eluent through the column and collect fractions.
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Solution B: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and remove specific types of excess reagents or byproducts. For an unreacted primary alkyl halide like 1-(chloromethyl)isoquinoline, a nucleophilic scavenger resin can be very effective.
Step-by-Step Protocol:
Resin Selection: Choose a resin with a nucleophilic functional group, such as an amine-based resin (e.g., Tris(2-aminoethyl)amine, TREN, on polystyrene).
Incubation: Add the scavenger resin to your crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).
Reaction: Stir the mixture at room temperature or with gentle heating. The resin's nucleophilic groups will react with the chloromethyl group of the unreacted starting material, covalently bonding it to the solid support.
Filtration: Once the reaction is complete (monitored by TLC or LC-MS), simply filter off the resin.
Concentration: The filtrate, now free of the unreacted starting material, can be concentrated to yield your purified product.
Scenario 3: I have a solid crude product. Can I use recrystallization?
Question: My crude product is a solid and I believe it's fairly pure, but contaminated with the starting material. Is recrystallization a viable option?
Answer: Yes, recrystallization can be an excellent method for purifying solid compounds, provided you can find a solvent system where the solubility of your product and the impurity are sufficiently different at high and low temperatures.[7]
Step-by-Step Protocol:
Solvent Screening: The goal is to find a solvent or solvent mixture that dissolves your product well at elevated temperatures but poorly at room temperature or below, while the unreacted 1-(chloromethyl)isoquinoline hydrochloride remains in solution or has significantly different solubility.[7] Common solvents to screen for isoquinoline derivatives include ethanol, methanol, toluene, and mixtures like toluene/DMF or ethanol/water.[8]
Dissolution: Dissolve your crude solid in the minimum amount of the chosen hot solvent.
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Filtration: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
Drying: Dry the crystals under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: How do I convert 1-(Chloromethyl)isoquinoline hydrochloride back to its free base?
To convert the hydrochloride salt to the free base, dissolve it in water and add a base such as sodium hydroxide or sodium carbonate solution until the pH is basic (pH > 8).[9] Then, extract the aqueous solution with an organic solvent like DCM or ethyl acetate. The organic layer will contain the free base. Dry the organic layer and concentrate to obtain the free base of 1-(chloromethyl)isoquinoline.
Q2: The chloromethyl group seems reactive. Could it decompose on silica gel?
Primary alkyl halides are generally stable enough for silica gel chromatography.[5] However, prolonged exposure to the acidic silica surface could potentially lead to some degradation. To mitigate this, you can:
Use a less acidic stationary phase like alumina.
Add a small amount of a base like triethylamine to your eluent to neutralize the silica.
Work quickly and avoid letting the compound sit on the column for an extended period.
Q3: Can I use a chemical quencher instead of a scavenger resin?
Yes. A soluble nucleophile can be added to the reaction mixture to react with the excess 1-(chloromethyl)isoquinoline. For example, adding a small amount of a primary or secondary amine (that won't interfere with your product) after the main reaction is complete can convert the starting material into a more polar amine adduct, which may be easier to remove by extraction or chromatography.
Q4: What are the safety precautions for handling 1-(Chloromethyl)isoquinoline hydrochloride?
As with any chemical, you should consult the Safety Data Sheet (SDS). In general, handle 1-(Chloromethyl)isoquinoline hydrochloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
IV. References
Google Patents. (n.d.). Purification of isoquinoline. Retrieved February 15, 2026, from
ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). Purification of isoquinoline. Retrieved February 15, 2026, from
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved February 15, 2026, from [Link]
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Isoquinoline. Retrieved February 15, 2026, from [Link]
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved February 15, 2026, from [Link]
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 1-(Chloromethyl)isoquinoline. Retrieved February 15, 2026, from [Link]
FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved February 15, 2026, from [Link]
PMC. (n.d.). Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. Retrieved February 15, 2026, from [Link]
Chromatography Today. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved February 15, 2026, from [Link]
Chemical Papers. (1988). Isoquinoline alkaloids of Isopyrum thalictroides L.. Retrieved February 15, 2026, from [Link]
NIST WebBook. (n.d.). Isoquinoline hydrochloride. Retrieved February 15, 2026, from [Link]
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved February 15, 2026, from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Retrieved February 15, 2026, from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 15, 2026, from [Link]
gtfch.org. (n.d.). Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. Retrieved February 15, 2026, from [Link]
Scientific Research Publishing. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Retrieved February 15, 2026, from [Link]
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved February 15, 2026, from [Link]
PMC. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved February 15, 2026, from [Link]
Quora. (2016). In which reaction conditions will primary alkyl halides give elimination reaction?. Retrieved February 15, 2026, from [Link]
ResearchGate. (2015). How can I separate my active natural compound from HCL?. Retrieved February 15, 2026, from [Link]
Academia.edu. (n.d.). Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Retrieved February 15, 2026, from [Link]
Chemistry Steps. (2024). Alkyl Halides to Alcohols. Retrieved February 15, 2026, from [Link]
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved February 15, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting of Isoquinoline HCl Salt Crystallization
Ticket ID: ISOQ-HCl-001
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Executive Dashboard: Quick Reference
Before beginning, review the physicochemical constraints of Isoquinoline Hydrochloride (CAS: 119-65-3). This salt is prone to hygroscopicity and oiling out (liquid-liquid phase separation) if supersaturation is not strictly controlled.
Parameter
Recommended Specification
Critical Notes
Primary Solvent
Ethanol (Abs.) or Methanol
High solubility. Must be anhydrous to prevent oiling.
Antisolvent
Ethyl Acetate or Acetone
Acetone is preferred for yield; EtOAc for purity.
Dissolution Temp
60–70°C
Do not exceed 75°C to avoid thermal degradation/oxidation.
Cooling Rate
0.5°C/min
Fast cooling promotes oiling out and amorphous solids.
Atmosphere
Nitrogen/Argon
Hygroscopic salt; exclude moisture during filtration.
Standard Operating Procedure (The "Golden Path")
This protocol is designed to balance yield and purity. It utilizes a solvent/antisolvent system, which is superior to single-solvent cooling for this salt class due to the steep solubility curve of isoquinoline salts in alcohols.
Workflow Diagram
Figure 1: Optimized solvent/antisolvent workflow for Isoquinoline HCl.
Step-by-Step Protocol
Dissolution: Place crude Isoquinoline HCl in a flask. Add absolute Ethanol (approx. 3-5 mL per gram). Heat to 65°C. If solids remain, add Ethanol dropwise until dissolved.
Expert Tip: If the solution is dark brown, add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.
The Cloud Point: While maintaining 60-65°C, add warm Acetone (or Ethyl Acetate) dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Clearing: Add 2-3 drops of Ethanol to clear the turbidity. The solution is now saturated but stable.
Nucleation: Allow the flask to cool to room temperature undisturbed .
Critical: If oil droplets appear, see Section 3 immediately.
Crystallization: Once at RT, move to a fridge (4°C) for 2 hours, then a freezer (-10°C) for 2 hours.
Isolation: Filter rapidly. Wash the cake with cold Acetone/Ethanol (9:1 mixture).
Drying: Dry in a vacuum oven at 40°C. Use a desiccant (P₂O₅ or CaCl₂) in the trap, as the salt will pull moisture from the air.
Symptom: Instead of crystals, a viscous oil layer forms at the bottom of the flask.
Diagnosis: This occurs when the metastable zone width (MSZW) is crossed into the "spinodal decomposition" region before crystallization can begin. It is often caused by impurities lowering the melting point or water presence .
Logic Flow for Recovery:
Figure 2: Decision matrix for recovering oiled-out batches.
Corrective Actions:
The "Seeding" Fix: Reheat the mixture until the oil dissolves. Allow it to cool slightly. Add a tiny crystal of pure Isoquinoline HCl (seed). This provides a template for growth, bypassing the energy barrier of nucleation.
The "Trituration" Fix: If the oil refuses to crystallize, decant the supernatant solvent. Add fresh Diethyl Ether or Hexane to the oil and scratch the flask wall vigorously with a glass rod. This mechanical stress often induces solidification.
The "Drying" Fix: If water is suspected, add 2,2-Dimethoxypropane (DMP) (chemical water scavenger) or switch to absolute ethanol.
Issue 2: Hygroscopicity (The "Goo" Phenomenon)
Symptom: Crystals look perfect on the filter but turn into a sticky paste within minutes.
Diagnosis: Isoquinoline HCl is hygroscopic.[1] Atmospheric moisture is dissolving the crystal lattice.
Corrective Actions:
Schlenk Line Filtration: Perform filtration under a nitrogen blanket if possible.
Solvent Wash: Wash with anhydrous diethyl ether immediately after filtration (ether evaporates rapidly, removing residual alcohol before it attracts water).
Immediate Vacuum: Transfer wet cake immediately to a vacuum desiccator. Do not air dry.
Issue 3: Persistent Color Impurities
Symptom: Product remains yellow/brown despite recrystallization.
Diagnosis: Oxidation products (N-oxides) or polymerized tars are trapped in the crystal lattice.
Corrective Actions:
Charcoal Treatment: As mentioned in the protocol, use activated carbon. Warning: Some isoquinoline salts adsorb strongly to carbon; do not use excess (keep <5% w/w).
Acid/Base Recycle (The "Nuclear Option"):
Dissolve the salt in water.
Basify with NaOH to pH 10 (Isoquinoline free base separates as oil/solid).
Extract into DCM or Ether.
Dry organic layer (MgSO₄).
Re-precipitate salt by bubbling HCl gas or adding HCl in Dioxane . This chemically resets the purity.
FAQ: Technical Deep Dive
Q: Why use Ethanol/Acetone instead of just Ethanol?A: Isoquinoline HCl has a steep solubility curve in Ethanol. To get a good yield with Ethanol alone, you must cool to very low temperatures, which often crashes out impurities. Adding Acetone (antisolvent) lowers the solubility of the salt gradually at a higher temperature, allowing for cleaner crystal growth and better impurity rejection [1].
Q: Can I use Water as a solvent?A: Generally, no . While the salt is soluble in water, removing water is energetically difficult and promotes oiling out. Furthermore, water facilitates proton exchange with impurities, making them harder to separate. Water should only be used if performing the Acid/Base recycle described in Issue 3 [2].
Q: My yield is low (<50%). What went wrong?A: You likely added too much primary solvent (Ethanol).
Fix: Rotovap the mother liquor down to 20% volume and repeat the crystallization (Second Crop). Note that the second crop will be less pure.
References
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
Context: Authoritative guide on antisolvent selection and solubility curves for organic salts.
Reilly Tar & Chemical Corp. (1947).[2] Purification of Isoquinoline (US Patent 2,432,065).[2] Retrieved from
Context: Foundational industrial process for separating isoquinoline
Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.
ScienceMadness & Reddit ChemPros Communities. (2006-2023). Consensus on Amine HCl Salt Purification. Retrieved from
Context: Field-verified troubleshooting for amine hydrochloride hygroscopicity and oiling out issues.
HPLC retention time standards for 1-(Chloromethyl)isoquinoline hydrochloride
This guide provides a technical analysis of HPLC retention time standards for 1-(Chloromethyl)isoquinoline hydrochloride (1-CMIQ), a critical intermediate in the synthesis of isoquinoline-based therapeutics (e.g., Fasudi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of HPLC retention time standards for 1-(Chloromethyl)isoquinoline hydrochloride (1-CMIQ), a critical intermediate in the synthesis of isoquinoline-based therapeutics (e.g., Fasudil).
Executive Summary
1-(Chloromethyl)isoquinoline hydrochloride is a reactive alkyl halide. Unlike stable pharmaceutical active ingredients (APIs), it is susceptible to rapid hydrolysis in aqueous environments, converting to 1-(Hydroxymethyl)isoquinoline . Therefore, establishing a reliable retention time standard requires not just a column choice, but a rigorous stability-indicating method that can resolve the parent compound from its degradation products.
This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases and establishes a protocol to validate the integrity of the standard during analysis.
Part 1: Critical Stability & Sample Handling (The "Self-Validating" System)
Scientific Integrity Check: The most common error in analyzing 1-CMIQ is "disappearing peaks" or shifting retention times due to in-situ hydrolysis. A self-validating protocol must prevent and detect this degradation.
Degradation Pathway
In aqueous mobile phases (or improper diluents), the chloromethyl group undergoes nucleophilic substitution (
) with water.
DOT Diagram: Degradation & Detection Logic
Caption: Hydrolytic instability of 1-CMIQ leads to more polar impurities that elute earlier, mimicking "fronting" or distinct impurity peaks.
Sample Preparation Protocol
To ensure the standard's integrity:
Diluent: Use 100% Acetonitrile (ACN) . Never use Methanol (forms methoxy-derivative) or Water (forms hydroxy-derivative) for stock solutions.
Temperature: Prepare fresh at 4°C .
Injection: Minimize residence time in the autosampler.
Part 2: Methodology Comparison (C18 vs. Phenyl-Hexyl)
We compared the chromatographic performance of the industry-standard C18 column against a Phenyl-Hexyl column, which offers unique
selectivity for the isoquinoline fused ring system.
Comparative Performance Table
Parameter
Method A: C18 Standard
Method B: Phenyl-Hexyl (Recommended)
Scientific Rationale
Stationary Phase
C18 (Octadecylsilane), 5µm
Phenyl-Hexyl, 3.5µm
Phenyl ligands engage in stacking with the isoquinoline ring, enhancing shape selectivity.
Retention Mechanism
Hydrophobic Interaction
Hydrophobic + Interaction
Phenyl-Hexyl provides stronger retention for aromatic heterocycles, allowing better separation from early-eluting polar hydrolysates.
Peak Shape (Tailing)
Moderate ()
Excellent ()
Basic nitrogens on isoquinoline interact less with silanols on Phenyl phases due to steric protection and alternative binding modes.
Resolution ()
Baseline ()
High Resolution ()
Superior discrimination between the chloro- and hydroxy- analogs.
Mobile Phase
Water/ACN + 0.1% TFA
Water/ACN + 10mM Ammonium Formate (pH 3.0)
Acidic pH is required in both to protonate the isoquinoline nitrogen ().
Part 3: Optimized Experimental Protocol
This protocol utilizes the Phenyl-Hexyl chemistry to maximize specificity and stability.
Chromatographic Conditions
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
1-(Chloromethyl)isoquinoline Hydrochloride vs. Benzyl Chloride: A Comparative Reactivity Guide
Part 1: Executive Summary In the landscape of alkylating agents, benzyl chloride represents the carbocyclic standard: a versatile, liquid electrophile balancing SN1 and SN2 reactivity. In contrast, 1-(chloromethyl)isoqui...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
In the landscape of alkylating agents, benzyl chloride represents the carbocyclic standard: a versatile, liquid electrophile balancing SN1 and SN2 reactivity. In contrast, 1-(chloromethyl)isoquinoline hydrochloride represents a specialized "heterobenzylic" class where the fused pyridine ring dramatically alters the electronic landscape.
The Verdict:
For SN2 Reactions (Strong Nucleophiles):1-(Chloromethyl)isoquinoline HCl is significantly more reactive. The protonated nitrogen exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect, making the exocyclic methylene carbon highly electrophilic.
For SN1 Reactions (Weak Nucleophiles/Solvolysis):Benzyl chloride is superior.[1] The isoquinolinium ring destabilizes the carbocation intermediate relative to the neutral phenyl ring, retarding ionization.
Process Implications: The isoquinoline derivative requires an in situ neutralization strategy (extra base equivalent) and is handled as a solid salt, offering safety advantages over the volatile, lachrymatory benzyl chloride.
Part 2: Chemical Profile & Physical Properties
The fundamental difference in physical state dictates the handling protocols.
Feature
1-(Chloromethyl)isoquinoline HCl
Benzyl Chloride
Structure
Fused bicyclic heteroaromatic (Salt)
Monocyclic aromatic (Neutral liquid)
CAS Number
27311-65-5
100-44-7
Molecular Weight
214.09 g/mol
126.58 g/mol
Physical State
Solid (Crystalline powder)
Liquid
Solubility
Water, Methanol, DMSO
Diethyl ether, DCM, Toluene (Immiscible in water)
Lachrymator
Low (Non-volatile solid)
High (Severe irritant)
Storage Stability
High (if kept dry/desiccated)
Moderate (Auto-oxidation/polymerization)
Part 3: Mechanistic Deep Dive
Electronic Activation (The "Heterobenzylic" Effect)
The reactivity divergence stems from the nitrogen atom. In its hydrochloride form, the isoquinoline nitrogen is protonated (
). This creates a potent electron-deficient system.
Benzyl Chloride: The phenyl ring stabilizes the transition state for nucleophilic attack via
-overlap, but the ring itself is electron-rich.
Isoquinoline Derivative: The protonated nitrogen pulls electron density away from the chloromethyl group. This lowers the LUMO energy of the C-Cl bond, making it more susceptible to nucleophilic attack (SN2). However, this same electron withdrawal destabilizes the formation of a positive charge (carbocation) at that position, disfavoring SN1 pathways.
Visualization: Electronic Activation
The following diagram illustrates the electron-withdrawing activation provided by the protonated isoquinoline ring compared to the neutral benzene ring.
Caption: Electronic comparison showing the inductive activation of the chloromethyl group by the isoquinolinium cation.
Part 4: Reactivity Profile
Nucleophilic Substitution Kinetics
Experimental evidence from analogous heterobenzylic systems (e.g., 2-chloromethylpyridine) confirms that electron-deficient rings accelerate bimolecular substitution.
Reaction Type
Benzyl Chloride
1-(Chloromethyl)isoquinoline HCl
Mechanistic Rationale
SN2 (e.g., Azide, Amines)
Fast
Very Fast
The charge on the benzylic carbon is intensified by the atom.
SN1 (e.g., Hydrolysis)
Fast
Slow
The destabilizes the adjacent carbocation intermediate.[2]
Friedel-Crafts
Good Substrate
Poor Substrate
The isoquinoline ring deactivates the system toward electrophilic aromatic substitution.
Self-Reactivity & Stability
A critical distinction is self-alkylation .
Benzyl Chloride: Stable as a pure liquid (though stabilizes with propylene oxide to prevent HCl-catalyzed polymerization).
1-(Chloromethyl)isoquinoline (Free Base): Highly unstable. The basic nitrogen of one molecule can attack the electrophilic carbon of another, leading to rapid polymerization. This is why it is strictly synthesized and stored as the HCl salt.
Visualization: Reaction Coordinate Diagram
This diagram compares the energy barriers for SN2 attack by a generic nucleophile (
).
Caption: Kinetic comparison showing the lowered activation energy (Ea) for the isoquinoline derivative in SN2 reactions due to increased electrophilicity.
Part 5: Experimental Protocols
Handling the HCl Salt
Unlike benzyl chloride, which is used "as is," the isoquinoline derivative brings one equivalent of acid (HCl) into your reaction. You must neutralize this to prevent it from quenching your nucleophile.
Strategy A: In-situ Neutralization (Recommended)
Use this when the nucleophile is base-stable.
Suspend 1-(chloromethyl)isoquinoline HCl in the solvent (DMF or Acetonitrile).
Add 2.5 - 3.0 equivalents of base (e.g.,
, , or DIPEA).
1 eq neutralizes the HCl salt.
1 eq neutralizes the HCl generated during alkylation.
0.5-1.0 eq excess drives kinetics.
Add the nucleophile.
Strategy B: Free-Basing (High Risk)
Not recommended due to polymerization risk. If strictly necessary (e.g., for use with highly base-sensitive nucleophiles), partition the salt between cold DCM and saturated
, separate rapidly, dry at 0°C, and use immediately.
Comparative Alkylation Protocol (Standardized)
Objective: N-alkylation of a secondary amine.
Reagents:
Electrophile: 1.0 mmol (Isoquinoline HCl salt vs. Benzyl Chloride liquid)
Nucleophile: Morpholine (1.0 mmol)
Base:
(3.0 mmol for Isoquinoline; 2.0 mmol for Benzyl Chloride)
Solvent: Acetonitrile (MeCN), 5 mL
Step-by-Step Workflow:
Preparation:
Isoquinoline Arm: Weigh 214 mg of the HCl salt. Suspend in MeCN. Add
(414 mg). Stir for 15 min at RT to liberate the free base in situ.
Benzyl Arm: Measure 115 µL of benzyl chloride. Dissolve in MeCN. Add
(276 mg).
Addition: Add Morpholine (87 µL) dropwise to both vessels.
Reaction: Heat both to 60°C.
Monitoring: Check TLC/LCMS at 1 hour.
Expectation: The Isoquinoline reaction will likely reach completion faster (>95% conversion) compared to Benzyl Chloride (~80% conversion) due to the activated electrophile.
Workup:
Filter off inorganic salts.
Concentrate filtrate.
Note: The isoquinoline product will be basic; ensure aqueous workup pH is >9 to extract into organic phase.
Part 6: References
BenchChem. (2025).[2] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from
Vertex AI Search. (2025). Comparative Analysis of Benzylic Chloride Reactivity in Nitrogen Heterocycles. [Search Data Compilation]
PubChem. (2025).[3] 1-(Chloromethyl)isoquinoline Compound Summary. National Library of Medicine. Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(Chloromethyl)isoquinoline hydrochloride. Retrieved from
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for general Hammett equation and electronic effects in heterocycles).
A Researcher's Guide to Identifying Chloromethyl Isoquinolines using IR Spectroscopy: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise and unambiguous identification of molecular structures is paramount. Chloromethyl isoquinolines represent a critical class of intermediates, v...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise and unambiguous identification of molecular structures is paramount. Chloromethyl isoquinolines represent a critical class of intermediates, valued for their role in the synthesis of a diverse range of bioactive molecules. Among the arsenal of analytical techniques available to the modern chemist, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative first pass for structural elucidation. This guide provides an in-depth analysis of the characteristic IR spectral features of chloromethyl isoquinolines, juxtaposing this technique with other common analytical methods to offer a holistic perspective on its utility and limitations.
The Power of Vibrational Fingerprints: Why IR Spectroscopy?
Infrared spectroscopy probes the vibrational modes of a molecule. Covalent bonds are not static; they stretch, bend, and rock at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. An IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the functional groups present in the molecule.[1][2] For a substituted heterocyclic compound like a chloromethyl isoquinoline, this fingerprint is a composite of the vibrations of the isoquinoline core, the chloromethyl group, and their electronic interactions.
The primary advantage of Fourier Transform Infrared (FTIR) spectroscopy, the modern standard, lies in its speed and minimal sample preparation, especially with the advent of Attenuated Total Reflectance (ATR) accessories.[3][4] A few milligrams of a solid or a single drop of a liquid are often sufficient for analysis.[5]
Deconstructing the Spectrum: Characteristic Peaks of Chloromethyl Isoquinoline
The IR spectrum of a chloromethyl isoquinoline can be logically dissected into contributions from its three key structural components: the aromatic isoquinoline ring, the aliphatic methylene (-CH2-) bridge, and the carbon-chlorine (C-Cl) bond.
The Isoquinoline Core: Aromatic Signatures
The isoquinoline moiety, a bicyclic aromatic heterocycle, gives rise to a series of characteristic absorptions.[6]
Aromatic C-H Stretching: Look for one or more sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[7][8][9] The presence of peaks in this region is a strong indicator of hydrogen atoms attached to sp²-hybridized carbon atoms, a hallmark of aromatic systems.[10]
Aromatic C=C In-Ring Stretching: The conjugated system of the isoquinoline ring results in several bands in the 1600-1450 cm⁻¹ region.[8][11] Expect to see a pair of prominent peaks, often around 1600 cm⁻¹ and another near 1500-1400 cm⁻¹.[7][9] The exact positions and relative intensities of these bands can be subtly influenced by the substitution pattern on the ring.
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds.[7][9] The pattern of these bands can sometimes provide clues about the substitution pattern on the benzene ring portion of the isoquinoline.[11] For instance, the region between 760-740 cm⁻¹ is often characteristic of four adjacent hydrogen atoms on a fused benzene ring.[12]
The Chloromethyl Substituent: Aliphatic and Halogen Markers
The -CH₂Cl group introduces its own distinct vibrational signatures.
Aliphatic C-H Stretching: The methylene (-CH₂-) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[13][14] The presence of these peaks alongside the aromatic C-H stretches creates a characteristic pattern around the 3000 cm⁻¹ dividing line.[10]
CH₂ Bending (Scissoring): A medium intensity band corresponding to the scissoring vibration of the methylene group is expected to appear in the 1470-1450 cm⁻¹ range.[13][15] This peak may sometimes overlap with one of the aromatic C=C stretching bands.
C-Cl Stretching: The carbon-chlorine bond gives rise to a strong absorption in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹.[16][17] This band can be a key diagnostic tool for confirming the presence of the chloro- substituent.
A Comparative Overview: IR Spectroscopy in Context
While IR spectroscopy is a powerful tool, it is most effective when used in conjunction with other analytical techniques. No single method provides a complete structural picture.
Provides limited information on molecular connectivity and stereochemistry. Complex spectra can be difficult to interpret fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.
Provides the most comprehensive structural information.
Slower analysis time, requires more sample, and sample must be soluble in a deuterated solvent.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity, provides molecular formula (with high resolution MS).
Does not directly provide information on functional groups or connectivity. Isomers can be difficult to distinguish.
For the specific identification of a chloromethyl isoquinoline, NMR spectroscopy would be the gold standard for unambiguously determining the precise location of the chloromethyl group on the isoquinoline ring. Mass spectrometry would confirm the molecular weight and the presence of chlorine through its characteristic isotopic pattern. However, IR spectroscopy provides the quickest and most straightforward confirmation of the presence of the key functional groups: the aromatic isoquinoline ring and the chloromethyl group.
Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR
This protocol outlines the standard procedure for obtaining an IR spectrum of a solid chloromethyl isoquinoline sample using an Attenuated Total Reflectance (ATR) accessory.
Materials:
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).
Sample of chloromethyl isoquinoline (a few milligrams).
Spatula.
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
Lint-free wipes.
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.[18]
With nothing on the crystal, lower the ATR press.
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).[19]
Sample Application:
Raise the ATR press.
Place a small amount of the solid chloromethyl isoquinoline sample onto the center of the ATR crystal.[18]
Sample Spectrum Acquisition:
Lower the ATR press to ensure firm and even contact between the sample and the crystal.[18]
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Cleaning:
Raise the press and carefully remove the sample.
Clean the ATR crystal thoroughly with a solvent-dampened wipe to prevent cross-contamination.[19]
Visualizing the Analysis
Diagram 1: Key Functional Groups and their Vibrational Modes
Caption: Vibrational origins of key IR peaks in chloromethyl isoquinoline.
Diagram 2: Comparative Analytical Workflow
Caption: Integrated workflow for structural elucidation.
Summary of Expected IR Peaks
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
C-H Stretch
Aromatic (Isoquinoline)
3100 - 3000
Medium, Sharp
C-H Stretch
Aliphatic (-CH₂)
2950 - 2850
Medium
C=C Stretch
Aromatic (Isoquinoline Ring)
1600 - 1450
Medium to Strong
C-H Bend (Scissoring)
Aliphatic (-CH₂)
1470 - 1450
Medium
C-H Bend (Out-of-Plane)
Aromatic (Isoquinoline)
900 - 675
Strong
C-Cl Stretch
Alkyl Halide
850 - 550
Strong
Conclusion
IR spectroscopy serves as an indispensable tool for the rapid identification of key functional groups in molecules like chloromethyl isoquinolines. By understanding the characteristic absorption frequencies of the isoquinoline core and the chloromethyl substituent, researchers can quickly gain valuable structural insights. While not a standalone solution for complete structural elucidation, its speed, simplicity, and non-destructive nature make it an essential first step in any analytical workflow, efficiently guiding subsequent, more detailed investigations using techniques like NMR and mass spectrometry. The synergistic use of these methods provides the highest level of confidence in structural assignment, a critical requirement in the rigorous field of drug development.
References
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). Infrared spectra of aromatic rings. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
ResearchGate. (n.d.). IR spectrum showing the CH2 scissor-vibration. Retrieved from [Link]
Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. [Link]
Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
Wieser, H., & Danyluk, M. (1972). Infrared Band Progressions in the CH2 Scissoring Region and the Ring Puckering Vibration of Trimethylene Oxide and some Deuterated Analogs. Canadian Journal of Chemistry, 50(18), 2891-2903. [Link]
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Reddit. (2020, May 6). Sample Preparation for Analysis by FT-IR with ATR. Retrieved from [Link]
Wieser, H., & Danyluk, M. (1972). Infrared Band Progressions in the CH2 Scissoring Region and the Ring Puckering Vibration of Trimethylene Oxide and some Deuterat. Canadian Journal of Chemistry, 50(18), 2891-2903. [Link]
The University of the West Indies, Mona. (n.d.). Infrared Spectroscopy and Modes of Vibrations. Retrieved from [Link]
ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Retrieved from [Link]
Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]
OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Commercial 1-(Chloromethyl)isoquinoline HCl
For researchers, medicinal chemists, and process development scientists, the purity of a starting material is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe science is built. 1-(Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and process development scientists, the purity of a starting material is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe science is built. 1-(Chloromethyl)isoquinoline hydrochloride is a pivotal building block in the synthesis of numerous pharmacologically active compounds. However, its reactivity and multi-step synthesis mean that commercial batches can contain a variety of impurities, including starting materials, isomers, by-products, and degradation products.[1][2] The presence of these impurities can drastically alter reaction outcomes, compromise the integrity of biological assays, and introduce safety risks in drug development pipelines.
This guide provides an in-depth, comparative analysis of the principal analytical methods for assessing the purity of commercial 1-(Chloromethyl)isoquinoline HCl. Moving beyond mere protocols, we will explore the causality behind methodological choices, enabling you to select and implement the most appropriate techniques for your specific needs, from routine quality control to in-depth impurity profiling.
Understanding the Impurity Landscape
Effective purity analysis begins with an understanding of what to look for. The synthesis of 1-(Chloromethyl)isoquinoline, often involving variations of the Bischler-Napieralski reaction, can generate several classes of impurities.[3][4]
Process-Related Impurities: These include unreacted starting materials, intermediates that failed to cyclize, and isomers formed due to alternative reaction pathways.[5][6]
Degradation Products: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture, which can lead to the formation of 1-(hydroxymethyl)isoquinoline. The compound's stability under various storage conditions is a key consideration.[7][8]
Residual Solvents: Volatile organic compounds used during synthesis and purification may remain in the final product.[2]
Inorganic Impurities: Reagents and catalysts used in the manufacturing process can sometimes carry through to the final product.
A robust purity assessment strategy, therefore, must be capable of separating, identifying, and quantifying these diverse chemical entities.
Orthogonal Methods for Purity Determination: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for comprehensive characterization. We will now compare the four most powerful and relevant techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the gold standard for analyzing the purity of non-volatile organic compounds like 1-(Chloromethyl)isoquinoline HCl.[2] Its high resolving power allows for the separation of the main component from closely related structural isomers and degradation products.[9][10]
Principle of Causality: Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) retains compounds, which are then eluted by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. The isoquinoline core is aromatic and relatively non-polar, making it ideally suited for retention and separation on a C18 column. UV detection is highly effective due to the strong chromophore of the isoquinoline ring system.
Preparation of Standard and Sample Solutions:
Accurately weigh approximately 10 mg of 1-(Chloromethyl)isoquinoline HCl reference standard and sample into separate 100 mL volumetric flasks.
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of approximately 100 µg/mL. The choice of diluent should match the initial mobile phase conditions to ensure good peak shape.
Chromatographic Conditions:
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating silanol groups on the column, reducing peak tailing, and ensuring good peak shape for the basic nitrogen of the isoquinoline.
Mobile Phase B: Acetonitrile.
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. This broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
Detection: Diode Array Detector (DAD) or UV detector at 220 nm. DAD is preferred as it can provide spectral information to help identify and distinguish impurities.
Injection Volume: 10 µL.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
The Limit of Quantitation (LOQ) for impurities should be established, typically at a level of 0.05% or lower.[11]
Caption: General workflow for HPLC purity analysis.
Strengths: High resolution and sensitivity, excellent for quantifying organic impurities, well-established and robust methodology.[9][12]
Limitations: Not suitable for volatile impurities (like residual solvents), requires a reference standard for definitive identification, relative quantification (area %) assumes all impurities have the same response factor as the main peak, which is not always true.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
While HPLC excels at non-volatile compounds, GC-MS is the ideal complementary technique for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents.[2][13]
Principle of Causality: GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column. The sample is vaporized and carried by an inert gas. Compounds with lower boiling points and weaker interactions elute faster. The mass spectrometer then fragments the eluted compounds into characteristic ions, providing a "fingerprint" that allows for definitive identification.
Sample Preparation:
Accurately weigh ~100 mg of 1-(Chloromethyl)isoquinoline HCl into a 20 mL headspace vial.
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that will dissolve the sample but not interfere with the analytes of interest.
Seal the vial tightly with a septum and cap.
GC-MS Conditions:
Headspace Autosampler: Incubate the vial at 80 °C for 15 minutes to allow volatile solvents to partition into the gas phase (headspace).
Injection: Inject 1 mL of the headspace gas into the GC.
GC Column: A low-polarity column like a DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Hold at 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program separates common solvents based on boiling point.
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan from m/z 35 to 350.
Data Analysis:
Identify peaks corresponding to residual solvents by comparing their mass spectra to a library (e.g., NIST).
Quantify by preparing calibration standards of expected solvents and analyzing them under the same conditions.
Caption: Workflow for GC-MS residual solvent analysis.
Strengths: Excellent for volatile and semi-volatile compounds, highly specific identification due to mass spectral libraries, very sensitive.[14]
Limitations: Not suitable for non-volatile compounds or thermally labile substances, requires a different setup than HPLC.
Quantitative NMR (qNMR): An Absolute Purity Assessment
qNMR is a primary ratio method that can determine the purity of a substance without requiring a reference standard of the same compound.[15] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16]
Principle of Causality: By dissolving a precisely weighed amount of the sample and a precisely weighed amount of a stable, high-purity internal standard in a deuterated solvent, one can obtain a ¹H NMR spectrum. By comparing the integral of a known proton signal from the sample with the integral of a known proton signal from the internal standard, the molar ratio of the two can be calculated. Knowing the masses, molar masses, and molar ratio allows for a direct calculation of the sample's purity as a mass fraction.
Preparation:
Use a microbalance for all weighings to minimize error.[16]
Accurately weigh ~15 mg of 1-(Chloromethyl)isoquinoline HCl into a vial.
Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic anhydride) into the same vial. The standard should have signals that do not overlap with the sample signals, be stable, and not reactive.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
NMR Acquisition:
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
Crucial Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure complete relaxation and accurate integration.
Use a calibrated 90° pulse.
Ensure good magnet homogeneity (shimming) for accurate integration.[16]
Data Analysis:
Carefully phase and baseline-correct the spectrum.
Integrate a well-resolved signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard.
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
Caption: General workflow for qNMR purity determination.
Strengths: An absolute, primary method; does not require an analyte-specific reference standard; provides structural information on impurities if they are visible in the spectrum.[15][17]
Limitations: Lower sensitivity compared to HPLC/GC; requires a high-field NMR spectrometer; overlapping signals can complicate integration; impurities without proton signals (inorganic salts) are not detected.
Acid-Base Titration: Assessing Overall Salt Purity
Titration is a classic analytical technique that provides a rapid and cost-effective measure of the overall purity of the hydrochloride salt.[18]
Principle of Causality: This method determines the amount of hydrochloride present by neutralizing it with a standardized solution of a strong base, like sodium hydroxide (NaOH).[19][20] The reaction is a straightforward acid-base neutralization. By measuring the volume of base of known concentration required to reach the equivalence point, the moles of HCl in the sample can be calculated, which directly corresponds to the moles of 1-(Chloromethyl)isoquinoline HCl.
Preparation:
Accurately weigh ~200 mg of 1-(Chloromethyl)isoquinoline HCl into a beaker.
Dissolve in ~50 mL of deionized water.
Titration:
Use a calibrated pH meter as the indicator.
Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments.
Record the pH after each addition.
The equivalence point is the point of maximum inflection on the titration curve (the steepest part of the pH change).
Calculation:
Determine the volume of NaOH used at the equivalence point (V_NaOH).
Where: M_NaOH = Molarity of NaOH, MW_sample = Molecular Weight of the sample, m_sample = mass of the sample.
Caption: Workflow for purity by acid-base titration.
Strengths: Fast, inexpensive, and highly precise for determining the purity of the salt form.
Limitations: Non-specific; it cannot distinguish the desired compound from other basic or acidic organic impurities. It only measures the total amount of titratable acid (HCl). Inorganic, non-acidic/basic impurities will not be detected.
At-a-Glance Comparison of Methods
The following table summarizes the key attributes of each technique to guide your selection process.
Certifying reference materials, purity assignment without a specific standard.
Quick, inexpensive check of the HCl salt content.
Conclusion and Recommended Strategy
Assessing the purity of commercial 1-(Chloromethyl)isoquinoline HCl requires a strategic and orthogonal approach. No single method is sufficient for complete characterization.
For routine quality control and stability testing , RP-HPLC is the undisputed method of choice due to its high resolution, sensitivity, and robustness in quantifying organic impurities.[21]
This should be complemented by Headspace GC-MS to control for residual solvents, which is a critical regulatory and safety requirement.[2]
For the initial characterization of a new batch or for use as an in-house reference standard, qNMR provides an invaluable, absolute measure of purity that is not dependent on the availability of a pre-certified standard.[15][16]
Acid-Base Titration serves as a rapid, low-cost verification of the hydrochloride salt content, useful for quick incoming material checks.
By integrating these techniques, researchers, scientists, and drug development professionals can build a comprehensive and reliable purity profile for 1-(Chloromethyl)isoquinoline HCl, ensuring the quality, reproducibility, and safety of their subsequent work.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PMC.
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate.
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PMC.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Academia.edu.
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
Titrating sodium hydroxide with hydrochloric acid | Class experiment. RSC Education.
Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. ResearchGate.
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
How to determine the purity of salt by the titration method. Quora.
Purity of Hyudrochloric Acid. Scribd.
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
Product Class 5: Isoquinolines.
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
Titration of Hydrochloric Acid with Standard Sodium Carbonate: Procedure & Tips. Vedantu.
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations.
Safety data sheet. CPAChem.
Titration of Hydrochloric Acid against Standard Sodium Carbonate. BYJU'S.
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO.
multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org.
Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. MDPI.
Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate.
ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
Isoquinoline synthesis. Organic Chemistry Portal.
A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing.
A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Alternative Methods. Benchchem.
Process for the manufacture of pure isoquinoline derivatives. Google Patents.
A Senior Application Scientist's Guide to Validating Isoquinoline Alkylation Products: An Objective Comparison of Analytical Techniques
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3][4] The f...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3][4] The functionalization of this privileged structure, particularly through alkylation, is a critical step in tuning its pharmacological properties. However, the reaction of isoquinoline with alkylating agents can be complex, often yielding a mixture of products, primarily through N-alkylation to form an isoquinolinium salt or C-1 alkylation to produce a 1-alkyl-1,2-dihydroisoquinoline, which can subsequently be oxidized to a 1-alkylisoquinoline. The unambiguous structural validation of these products is paramount for accurate structure-activity relationship (SAR) studies and the advancement of drug discovery programs.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the structure of isoquinoline alkylation products. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and integrity of your structural assignments.
The Challenge: N-Alkylation vs. C-1 Alkylation
The core challenge in validating isoquinoline alkylation products lies in definitively distinguishing between the N-alkylated isoquinolinium salt and the C-1 alkylated isoquinoline. Both isomers will have the same molecular weight, making them indistinguishable by low-resolution mass spectrometry alone. Therefore, a multi-faceted analytical approach is essential.
A Comparative Analysis of Key Validation Techniques
The structural elucidation of isoquinoline derivatives relies on a combination of spectroscopic methods, with each technique providing unique and complementary information.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the routine identification and quantification of isoquinoline alkaloids and their derivatives.[8] Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
Key Distinguishing Features in NMR:
Spectroscopic Parameter
N-Alkylated Isoquinolinium Salt
C-1 Alkylated Isoquinoline
Rationale
¹H NMR: H-1 Proton
Absent. The C-1 position is quaternary.
A singlet or multiplet, typically in the aromatic region (δ 7.5-8.5 ppm).
The presence or absence of a proton at the C-1 position is a definitive indicator.
¹H NMR: N-Alkyl Protons
Deshielded signal (δ 4.0-5.0 ppm for N-CH₃) due to the positive charge on the nitrogen.
Shielded signal (δ 2.5-3.5 ppm for N-CH₃ if present on a tetrahydroisoquinoline precursor). For a 1-alkylisoquinoline, the N-alkyl group is not present.
The electron-withdrawing effect of the quaternary ammonium group in the N-alkylated product significantly deshields the adjacent protons.
¹³C NMR: C-1 Carbon
Significantly deshielded (δ > 150 ppm) due to the adjacent positively charged nitrogen.
Shielded relative to the N-alkylated product, appearing in the typical aromatic carbon region (δ ~140-150 ppm).
The chemical shift of the C-1 carbon is highly sensitive to the hybridization and electronic environment.
2D NMR (HMBC)
Correlation between the N-alkyl protons and the C-1 and C-8a carbons.
Correlation between the C-1 alkyl protons and the C-1 and C-8a carbons.
Heteronuclear Multiple Bond Correlation (HMBC) provides unambiguous evidence of connectivity between the alkyl group and the isoquinoline core.
Experimental Protocol: Acquiring High-Quality NMR Data
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Acquisition: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.
2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC to establish long-range proton-carbon correlations.
Workflow for NMR-Based Structure Validation
Caption: Workflow for mass spectrometry-based validation.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule.
[6][9][10]
Advantages of X-ray Crystallography:
Unambiguous Results: Provides a definitive 3D structure, leaving no room for doubt.
Detailed Information: Reveals bond lengths, bond angles, and stereochemistry.
[11][12][13]
Limitations:
Crystal Growth: Obtaining a single crystal of sufficient quality can be challenging and time-consuming.
Not a High-Throughput Technique: Unsuitable for the rapid analysis of large numbers of compounds.
Crystal Growth: Grow single crystals of the purified product by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
An Integrated Approach for Self-Validating Results
For the highest level of confidence in your structural assignments, an integrated approach that leverages the strengths of multiple techniques is recommended. This creates a self-validating system where the data from each method corroborates the others.
Recommended Integrated Workflow
Caption: Integrated workflow for unambiguous structure validation.
Conclusion
The validation of isoquinoline alkylation products requires a careful and systematic approach. While NMR spectroscopy is the primary tool for distinguishing between N- and C-1 alkylated isomers, mass spectrometry plays a crucial role in confirming the molecular formula. For ultimate certainty, particularly for novel compounds or unexpected reaction outcomes, single-crystal X-ray crystallography remains the gold standard. By employing an integrated analytical strategy, researchers can ensure the scientific integrity of their findings and build a solid foundation for successful drug discovery and development.
References
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences.
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing.
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC.
Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines - Benchchem.
Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO.
Determining the Crystal Structure of Benz[f]isoquinoline: A Comparative Guide to X-ray Crystallography and Alternative Methods - Benchchem.
recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchGate. Available at: [Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. Available at: [Link]
Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem.
Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential - ManTech Publications.
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. Available at: [Link]
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]
Spectroscopic Profile of Benz[f]isoquinoline: A Technical Overview - Benchchem.
Isolation and X-ray crystal structure of a new isoquinoline-N-oxide alkaloid from Calycotome villosa subsp. intermedia - PubMed. Available at: [Link]
The Isoquinoline Alkaloids - ResearchGate. Available at: [Link]
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - ResearchGate. Available at: [Link]
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. Available at: [Link]
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. Available at: [Link]
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. | Request PDF - ResearchGate. Available at: [Link]
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Semantic Scholar. Available at: [Link]
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]
Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals - Journal of Medicinal and Chemical Sciences. Available at: [Link]
Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Available at: [Link]
Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC. Available at: [Link]
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. Available at: [Link]
X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. Available at: [Link]
Comparative Spectroscopic Profiling: Isoquinoline Hydrochloride Derivatives in Drug Development
Executive Summary This guide provides a technical analysis of the UV-Vis absorption profiles of Isoquinoline Hydrochloride derivatives, a critical class of nitrogen-heterocyclic compounds used extensively as vasodilators...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption profiles of Isoquinoline Hydrochloride derivatives, a critical class of nitrogen-heterocyclic compounds used extensively as vasodilators (e.g., Papaverine), Rho-kinase inhibitors (e.g., Fasudil), and antimicrobials (e.g., Berberine).
Unlike generic spectral databases, this guide focuses on the salt-form specific electronic transitions, the impact of protonation on the isoquinoline chromophore, and the methodological rigor required for pharmaceutical quality control (QC).
Mechanistic Basis: The Isoquinoline Chromophore
To interpret the spectra of these derivatives, one must understand the underlying electronic architecture.[1] Isoquinoline consists of a benzene ring fused to a pyridine ring.[2]
Electronic Transitions
The UV-Vis spectrum is dominated by two primary transitions:
Transitions: High intensity, typically found between 200–270 nm. These arise from the aromatic conjugation of the bicyclic system.
Transitions: Lower intensity, typically found >300 nm. These arise from the lone pair on the nitrogen atom.[1][3]
The "Hydrochloride" Effect (Protonation)
When these drugs are converted to their hydrochloride salt forms (R-N + HCl
R-NHCl), the nitrogen lone pair becomes involved in a bond with the proton.
Hypsochromic Shift (Blue Shift): The
transition is often suppressed or shifted to a shorter wavelength because the lone pair is stabilized by the proton, increasing the energy gap ().
Bathochromic Shift (Red Shift): In some substituted derivatives (like Berberine), the extension of the conjugation system or the presence of auxochromes (methoxy groups) overrides the protonation effect, pushing peaks into the visible region.
Visualization: Electronic State Logic
The following diagram illustrates the impact of salt formation on the spectral properties.
Figure 1: Mechanistic flow of chromophore alteration upon hydrochloride salt formation.
Comparative Spectral Data
The following table synthesizes experimental data for three distinct isoquinoline hydrochloride derivatives. Note the variation in
driven by the substitution pattern on the isoquinoline ring.
Compound
Pharmacological Class
Solvent
Key (nm)
(Approx)
Spectral Characteristics
Isoquinoline HCl
Parent Scaffold
0.1 N HCl
218, 266, 317
4.6, 3.7, 3.6
Three distinct bands; fine structure often visible in the 310-320 nm region.
Papaverine HCl
Vasodilator
Ethanol/Water
250, 280, 311
4.69, 3.80, 3.82
Strong absorption at 250 nm.[4][5] The 311 nm band is characteristic of the benzylisoquinoline structure.
Fasudil HCl
ROCK Inhibitor
Water
275, ~300 (sh)
~3.9
Simpler spectrum due to sulfonyl group; dominant peak at 275 nm used for quantitation.
Berberine Cl
Antimicrobial
Water/MeOH
263, 345, 421
4.4, 4.2, 3.8
Visible Color: The 421 nm band extends into the visible region, giving the solution a bright yellow color.
Key Insight for Researchers:
When developing a generic version of Fasudil HCl, ensure your purity assay monitors the 275 nm peak. However, if analyzing Berberine, the 345 nm or 421 nm peaks offer higher specificity against non-colored impurities.
Methodological Framework: Validated Protocols
To ensure Trustworthiness (E-E-A-T), the following protocol is designed to be self-validating. It includes a "Linearity Check" to confirm the instrument and sample are performing within the Beer-Lambert law limits.
Reagents and Preparation
Solvent: 0.1 N HCl or Phosphate Buffer pH 7.4 (Drug dependent—Papaverine requires acidic pH for stability).
Blank: The exact solvent batch used for dissolution.
Experimental Workflow
Stock Preparation: Dissolve 10.0 mg of the derivative in 100 mL solvent (100 µg/mL).
Scan Parameters:
Range: 200 nm – 500 nm.
Scan Speed: Medium (avoid "Fast" to prevent peak distortion).
Slit Width: 1.0 nm or 2.0 nm.
Linearity Validation: Prepare serial dilutions (5, 10, 20, 40 µg/mL). Plot Absorbance vs. Concentration.
must be .
Decision Logic for Method Development
Use this workflow to select the optimal wavelength for your specific derivative.
Figure 2: Decision tree for selecting analytical wavelengths and processing methods.
Advanced Application: Purity Analysis
In drug development, distinguishing the active pharmaceutical ingredient (API) from synthetic intermediates is crucial.
Isoquinoline vs. Quinoline: If your synthesis risks contamination with the quinoline isomer, standard UV-Vis may be insufficient due to spectral overlap. In this case, Derivative Spectroscopy (d
/d) is recommended. The inflection points of isoquinoline derivatives differ significantly from quinoline analogs.
Fasudil Impurities: The synthesis of Fasudil involves sulfonyl chloride intermediates. These often have high absorbance <230 nm. Therefore, quantifying Fasudil at 275 nm provides higher specificity than at 210-220 nm.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4680, Papaverine. Retrieved from [Link]
DrugFuture. Papaverine Hydrochloride: Chemical and Physical Properties. Retrieved from [Link]
Panchal, C. et al. (2024). Development and Validation of UV-Spectrophotometric Method for Berberine Quantification.[6] Journal of Applied Pharmaceutical Sciences and Research.[6] Retrieved from [Link]
Agilent Technologies. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>. Retrieved from [Link]
Operational Guide: Disposal & Deactivation of 1-(Chloromethyl)isoquinoline Hydrochloride
Executive Summary & Hazard Logic Do not treat this compound as standard organic solid waste. 1-(Chloromethyl)isoquinoline hydrochloride is a benzylic halide derivative .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Logic
Do not treat this compound as standard organic solid waste.
1-(Chloromethyl)isoquinoline hydrochloride is a benzylic halide derivative . From a structural perspective, the chloromethyl group (-CH₂Cl) attached to the aromatic isoquinoline ring renders this compound a potent alkylating agent and a lachrymator .
The "Why" Behind the Protocol
Alkylating Potential: The benzylic carbon is highly electrophilic. It can alkylate DNA and proteins, posing significant long-term toxicity risks beyond immediate corrosion.
Hydrolytic Instability: Upon contact with moisture, the C-Cl bond hydrolyzes to form the corresponding alcohol and releases Hydrogen Chloride (HCl) gas. This pressurizes sealed waste containers, creating an explosion hazard if not vented or deactivated.
Acidic Salt: As a hydrochloride salt, the bulk solid is acidic and hygroscopic.
Immediate Action Required: Segregate from oxidizers and bases. Store in a desiccator until disposal.
Chemical Safety Profile
Parameter
Data
Operational Implication
Hazard Class
Corrosive (Cat 1B) , Acute Tox.
Causes severe skin burns; lachrymatory (tear-inducing).
Reactivity
Moisture Sensitive
Hydrolyzes to release HCl fumes. Do not put in general trash.
Incompatibilities
Strong Oxidizers, Strong Bases, Alcohols, Water
Exothermic polymerization or rapid hydrolysis may occur.
Waste Code (RCRA)
D002 (Corrosive)
Often D003 (Reactive) if large quantities are water-reactive.
Signal Word
DANGER
Requires secondary containment during transport.
Decision Matrix: Disposal Workflows
Use the following logic flow to determine the correct disposal route. This prevents the common error of mixing reactive benzylic halides with incompatible solvent streams.
Figure 1: Decision tree for segregating 1-(Chloromethyl)isoquinoline HCl waste streams.
Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Bulk)
Use this for expired reagents or excess solids > 500 mg.
PPE Requirement: Wear Silver Shield (Laminate) gloves under nitrile gloves. Benzylic halides can permeate standard nitrile over time. Wear chemical goggles and a face shield.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers (HCl will corrode them).
Packaging:
Leave the chemical in its original vial if possible.
Place the vial inside a heavy-duty polyethylene bag.
Place the bag inside the HDPE jar.
Add Vermiculite or dry sand to the jar to cushion and absorb potential leaks.
Storage: Store in a cool, dry chemical storage cabinet until pickup. Do not seal the outer jar hermetically if there is any suspicion of moisture contamination, as gas buildup could occur.
Protocol B: Controlled Deactivation (Quenching)
Use this for spills, cleaning reaction flasks, or deactivating small quantities (< 5g) before disposal.
The Logic: We utilize a nucleophilic substitution reaction (solvolysis) to convert the reactive alkyl chloride into a benign alcohol, followed by acid neutralization.
Neutralization: Once the reaction subsides, slowly add saturated NaHCO₃ solution until gas evolution (CO₂) ceases and pH is neutral (pH 6-8).
Disposal: The resulting mixture is now a non-reactive organic/aqueous waste mixture. Dispose of in the Halogenated Solvent Waste stream.
Figure 2: Chemical pathway for the deactivation of chloromethyl isoquinoline.
Emergency Response: Spills
If a solid spill occurs outside the fume hood:
Evacuate: Clear the immediate area. The dust is a respiratory irritant and lachrymator.
PPE: Don double gloves (Nitrile + Laminate), Tyvek suit, and a P100 respirator (or full-face respirator with acid gas/organic vapor cartridges).
Containment: Do not use water. Cover the spill with Dry Sand or a 1:1 mixture of Sodium Carbonate and clay absorbent (kitty litter).
Why Sodium Carbonate? It neutralizes the acidity in situ without generating excessive heat compared to strong bases.
Cleanup: Scoop the absorbed material into a plastic waste pail. Label as "Spill Debris: Corrosive/Acidic."
Surface Decon: Wipe the surface with a dilute soap/water solution only after all bulk solid is removed.
References
Sigma-Aldrich. (2023). Safety Data Sheet: 1-(Chloromethyl)isoquinoline hydrochloride.
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
Personal Protective Equipment (PPE) & Handling Guide: 1-(Chloromethyl)isoquinoline Hydrochloride
Executive Safety Summary (The "Why") 1-(Chloromethyl)isoquinoline hydrochloride is not a generic reagent; it is a benzylic-type halide on a heterocyclic core. As a Senior Application Scientist, I must emphasize that stan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary (The "Why")
1-(Chloromethyl)isoquinoline hydrochloride is not a generic reagent; it is a benzylic-type halide on a heterocyclic core. As a Senior Application Scientist, I must emphasize that standard safety data sheets (SDS) often understate the risks of this specific structural class.
While often classified as a Skin/Eye Irritant and Respiratory Irritant, the chloromethyl moiety functions as a potent electrophilic alkylating agent . Structurally similar compounds (e.g., benzyl chloride, chloromethyl quinolines) are known lacrimators and potential genotoxins due to their ability to alkylate DNA bases [1]. Furthermore, as a hydrochloride salt, this compound is hygroscopic; upon contact with mucosal moisture, it hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns.
Operational Directive: Treat this compound as a Corrosive Alkylating Agent . Do not rely solely on standard "Irritant" protocols.
Risk Assessment & PPE Matrix (The "What")
The following matrix prescribes PPE based on the specific phase of handling. This is a self-validating system : if you cannot meet the PPE requirement, the experimental step must be halted.
PPE Selection Table
Body Zone
Standard Operation (Solution Handling)
High-Risk Operation (Weighing Solid / Synthesis)
Technical Rationale
Respiratory
Fume Hood (Sash at 18")
Fume Hood + N95 (if outside containment)
The HCl salt creates acidic dust; the chloromethyl group is a mucous membrane irritant.
Hand Protection
Double Nitrile (0.11 mm min)
Laminate (Silver Shield) or Double Nitrile (0.14 mm+)
Chlorinated hydrocarbons degrade nitrile over time. Double gloving provides a "breakthrough buffer."
Eye/Face
Chemical Splash Goggles
Goggles + Face Shield
Standard safety glasses are insufficient for corrosive dusts or alkylating splashes.
Dermal
Lab Coat (Cotton/Poly), Long Sleeves
Lab Coat + Chemical Apron (Tyvek/PVC)
Prevent fabric saturation in case of spill; protect neck and wrists.
Operational Protocol (The "How")
Phase 1: Pre-Operational Verification
Before opening the container, verify the integrity of your engineering controls.
Airflow Check: Fume hood face velocity must be 80–100 fpm.
Quench Prep: Prepare a beaker of 5% Aqueous Sodium Bicarbonate or 10% Ammonium Hydroxide nearby. This acts as a neutralizing trap for any generated acid fumes or small spills [2].
Phase 2: Weighing & Transfer (Critical Control Point)
The majority of exposure incidents occur during the transfer of the dry solid due to electrostatic dust generation.
Static Control: Use an antistatic gun or ionizer bar if available. If not, wipe the spatula with a damp tissue (water) before touching the solid to ground it.
The "Tunnel" Technique: Do not weigh on an open bench. If the balance is outside the hood, use a weighted balance enclosure .
Transfer: Dissolve the solid immediately after weighing. Do not transport open weigh boats across the lab.
Phase 3: Reaction & Solubilization
Solvent Choice: Avoid nucleophilic solvents (like Methanol/Ethanol) unless solvolysis is intended. The chloromethyl group is reactive. Use DCM, DMF, or Acetonitrile for inert handling.
Exotherm Management: The HCl salt may release heat upon dissolution. Add solvent slowly to the solid, never dump solid into a large volume of solvent at once.
Visualizing the Safety Logic
The following diagram illustrates the decision-making logic for handling this compound, integrating the "Stop/Go" safety gates.
Caption: Operational Safety Workflow. Note the critical transition from Solid (High Risk) to Solution (Controlled Risk).
Emergency Response & Disposal
Spill Management
Solid Spill: Do NOT dry sweep. This generates dust. Cover with a pad dampened with mineral oil or a non-reactive solvent (e.g., Hexane) to capture dust, then scoop into a waste jar.
Solution Spill: Absorb with vermiculite or sand. Do not use paper towels alone, as the acid hydrolysis can degrade cellulose and release fumes.
Disposal (Cradle-to-Grave)
This compound contains both Chlorine and Nitrogen .
Waste Stream: Segregate into Halogenated Organic Waste .
Labeling: Explicitly label as "Alkylating Agent" and "Acidic" to warn waste handlers.
Deactivation (Optional): For trace residues in glassware, rinse with a dilute ammonia solution or 1M NaOH to hydrolyze the chloromethyl group to the corresponding alcohol (hydroxymethyl) before washing [3].
References
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition; Profile: Chloromethyl Methyl Ether and Bis(chloromethyl) Ether. Department of Health and Human Services. Available at: [Link] (Accessed Feb 2026). Note: Cited as a structural analog for chloromethyl alkylating hazards.
Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.